Product packaging for maltodextrin(Cat. No.:)

maltodextrin

Cat. No.: B8084137
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-RRPPFORVSA-N
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Description

Maltodextrin is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 342.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B8084137 maltodextrin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-RRPPFORVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@H](C([C@H](O1)O[C@H]2[C@H](C([C@H](OC2CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Maltodextrin
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CAS No.

9050-36-6
Record name Maltodextrin
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Record name Maltodextrin
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Maltodextrin Research: Foundational and Emerging Paradigms

Contextualization within Polysaccharide Science and Biopolymer Engineering

Maltodextrin (B1146171) occupies a significant position within the realm of polysaccharide science and biopolymer engineering due to its derivation from naturally abundant starches and its tunable characteristics. It is produced by the partial hydrolysis of starch, typically from sources such as corn, potato, rice, or wheat, utilizing acid and/or enzymatic processes consensus.appnih.gov. This hydrolysis breaks down the complex starch molecules into shorter chains of D-glucose units primarily linked by α(1→4) glycosidic bonds, with some α(1→6) branches present depending on the starch source wikipedia.orgresearchgate.net.

The defining characteristic of this compound is its dextrose equivalent (DE), a measure of the percentage of reducing sugars present, calculated on a dry weight basis wikipedia.orgresearchgate.net. DE values for this compound range from 3 to 20; values above 20 are classified as glucose syrups, while starch has a DE of 0 wikipedia.orgresearchgate.netmdpi.com. A lower DE indicates longer polymer chains and a higher molecular weight, while a higher DE corresponds to shorter chains and lower molecular weight wikipedia.orgmdpi.com. This inverse relationship between DE and DP is fundamental to understanding this compound's behavior mdpi.com.

In biopolymer engineering, this compound's water solubility, low viscosity at high concentrations, and film-forming capabilities make it valuable. It is often used as a carrier, filler, or encapsulating agent in various applications consensus.appijpbs.comnih.gov. Research explores how the DE and molecular weight distribution (MWD) influence these properties and their suitability for specific engineering tasks mdpi.comresearchgate.net. For instance, studies have investigated the effect of this compound with different DE values on the physical properties of spray-dried materials, highlighting its role in reducing stickiness and improving powder yield scientific.netresearchgate.net.

Evolution of this compound Research Trajectories

The research trajectory of this compound has evolved significantly since its introduction. Digestible maltodextrins were first developed between 1967 and 1973, following earlier advancements in food ingredients derived from starch sources wikipedia.orgnih.gov. This initial phase likely focused on its properties as a readily digestible carbohydrate source and its functional roles in food processing.

A notable shift occurred in the 1990s with the development and research into digestion-resistant maltodextrins, often classified as resistant dextrins or soluble fiber wikipedia.org. This emerged from studies on starch nutrition and the definition of resistant starch wikipedia.org. Research in this area has explored the potential health implications of resistant maltodextrins, particularly their fermentation in the colon and the production of short-chain fatty acids wikipedia.org.

More recent research trajectories delve into the detailed structural characterization of maltodextrins and the impact of production methods and starch sources on their properties wikipedia.orgmdpi.comjte.edu.vn. Studies have used techniques like mass spectrometry (MS) to determine the MWD and DP, revealing that DE alone may not be sufficient to predict performance in technological applications mdpi.comresearchgate.net. Enzymatic hydrolysis using specific enzymes like amylomaltase (MalQ) and this compound phosphorylase (MalP) has been investigated to understand the precise mechanisms of starch breakdown and the resulting this compound structures researchgate.net. Research also explores the potential of utilizing agricultural waste, such as cassava peel, for this compound production, highlighting efforts towards sustainable sourcing and production methods aip.org.

Furthermore, the interaction of this compound with other biopolymers and its behavior in complex systems are areas of ongoing investigation. Studies have examined the physicochemical properties of starch-maltodextrin systems and the electrochemical characteristics of this compound-methyl cellulose (B213188) electrolytes, indicating its relevance in material science and other fields beyond traditional food applications tandfonline.comresearchgate.net.

Interdisciplinary Significance in Advanced Materials and Biochemical Systems

This compound's interdisciplinary significance spans advanced materials science and biochemical systems, driven by its versatile polymeric structure and modifiable properties.

In advanced materials, this compound is explored for its potential in developing functional materials. Its ability to form films and act as a carrier makes it suitable for encapsulation applications, particularly for sensitive compounds like polyunsaturated oils nih.gov. Research has compared this compound with other biopolymers like gum arabic for encapsulation efficiency and the stability of the encapsulated substances nih.gov. Studies also investigate the use of this compound as a component in biopolymer-based films for packaging applications, focusing on improving material properties and functionality frontiersin.org. The physical properties of this compound, such as glass transition temperature (Tg) and water adsorption behavior, are critical in these applications and are studied in relation to its DP and water activity mdpi.comresearchgate.net.

Within biochemical systems, this compound's interaction with enzymes and its metabolic fate are key research areas. Studies on enzymes like MalQ and MalP provide insights into the enzymatic breakdown and synthesis of maltodextrins within biological contexts researchgate.net. While the article strictly excludes health and safety profiles, research into this compound's impact on biochemical processes, such as its influence on intestinal inflammation and gut microbiota, falls under the scope of biochemical systems research nih.govjournalbji.com. Investigations into how different types of this compound, particularly resistant this compound, affect metabolic responses and glycemic control contribute to understanding its biochemical impact wikipedia.orgjournalbji.com. Research also examines the acidogenicity of this compound solutions, relevant in biochemical environments nih.gov.

The application of this compound as a model compound for studying polysaccharide surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) further highlights its significance in understanding the surface chemistry of complex biological materials aip.org. This demonstrates its role as a representative biopolymer in fundamental scientific investigations.

Data Table: Properties of this compound Samples with Varying DE

This compound SampleDextrose Equivalent (DE)Degree of Polymerization (DP) RangePolydispersity
McNot specified12-30Close to 1
M101012-30Close to 1
M202012-30Close to 1
M404012-30Slightly lower

Note: Data derived from research characterizing commercial maltodextrins using mass spectrometry mdpi.com. DP range is approximate based on the study's findings.

Data Table: Effect of this compound Concentration on Spray Drying Yield

This compound Concentration (% w/v)Kaffir Lime Powder Yield (g)
Different percentagesUp to 23.43 (at 40%)

Note: Data represents findings from a study on spray drying Kaffir lime juice with this compound as a carrier agent scientific.netresearchgate.net. Specific lower concentrations and their corresponding yields were not explicitly detailed in the abstract.

Data Table: Sugar Content in Maltodextrins from Different Sources

SourceMaltose (B56501) Content (% dry weight)Glucose Content (% dry weight)Dextrose Equivalent (%)
Potato Starch16.73 ± 0.2512.48 ± 0.05012–13
Corn Starch40.22 ± 0.3052.93 ± 0.04012–13

Note: Data obtained from research on improving this compound production technology kemsu.ru.

Maltodextrin Biosynthesis and Industrial Production Methodologies

Starch Hydrolysis Techniques

The fundamental principle behind maltodextrin (B1146171) production is the cleavage of the α-(1,4) and, to a lesser extent, α-(1,6) glycosidic bonds that link the glucose units in starch molecules. This depolymerization reduces the average molecular weight of the starch, yielding a mixture of saccharides of varying lengths. The extent of this hydrolysis is quantified by the dextrose equivalent (DE), which represents the percentage of reducing sugars in the product on a dry basis. Maltodextrins are defined as having a DE of less than 20.

Acid Catalyzed Hydrolysis Processes

Historically, acid-catalyzed hydrolysis was a common method for starch conversion. This process involves heating a starch slurry in the presence of a strong acid, such as hydrochloric acid (HCl). The acid randomly cleaves the glycosidic linkages in the starch chains.

Table 1: Parameters for Acid-Catalyzed Hydrolysis of Cassava Starch for this compound (DE 9-12) Production

ParameterOptimal Value
Acid Concentration (HCl)4%
Starch Content25%
Temperature55°C
Hydrolysis Time10 hours

Enzymatic Hydrolysis Protocols

Enzymatic hydrolysis has largely replaced acid hydrolysis in industrial this compound production due to its higher specificity, milder reaction conditions, and the ability to produce maltodextrins with a more controlled and desirable molecular weight distribution. meckey.com This method utilizes various enzymes that target specific glycosidic bonds within the starch molecule.

The initial step in enzymatic starch hydrolysis is liquefaction, which is primarily mediated by α-amylase. This endo-amylase randomly cleaves the internal α-1,4-glycosidic linkages in both amylose (B160209) and amylopectin (B1267705) chains, rapidly reducing the viscosity of the gelatinized starch slurry. researchgate.net This produces shorter oligosaccharide chains, referred to as dextrins.

Thermostable α-amylases, typically derived from bacterial sources such as Bacillus licheniformis and Bacillus stearothermophilus, are widely used in industrial processes. nih.gov These enzymes can withstand the high temperatures (around 95-107°C) required for starch gelatinization and liquefaction. google.com Fungal α-amylases, such as those from Aspergillus oryzae, are also used but are generally less thermostable. cerealsgrains.org The choice of α-amylase and the control of reaction conditions (pH, temperature, and enzyme dosage) are critical for achieving the target DE value for the this compound. google.com

Table 2: Comparison of Bacterial and Fungal Alpha-Amylases

CharacteristicBacterial α-Amylase (e.g., Bacillus subtilis)Fungal α-Amylase (e.g., Aspergillus niger)
Optimal pH8.26.6
Optimal Temperature50°C30°C
ThermostabilityMore thermostableLess thermostable

Data sourced from a comparative study on kinetic parameters. jbino.com

To further modify the structure of this compound and achieve specific functionalities, debranching enzymes are employed. These enzymes specifically hydrolyze the α-1,6-glycosidic linkages at the branch points of amylopectin. The two main types of debranching enzymes used are pullulanase and isoamylase (B1167963).

Pullulanase can hydrolyze α-1,6-glucosidic bonds in pullulan, amylopectin, and related oligosaccharides. nih.gov Isoamylase, on the other hand, primarily acts on the α-1,6 bonds in amylopectin and glycogen (B147801). nih.gov The application of these enzymes results in more linear this compound chains, which can influence properties such as solubility, viscosity, and digestibility. For instance, the use of pullulanase in conjunction with β-amylase has been shown to increase maltose (B56501) yield in syrups. nih.gov The selection between pullulanase and isoamylase depends on the desired final product characteristics, as they have different substrate specificities. nih.gov

Table 3: Comparison of Pullulanase and Isoamylase

CharacteristicPullulanaseIsoamylase
Substrate SpecificityHydrolyzes α-1,6 bonds in pullulan and amylopectinHydrolyzes α-1,6 bonds in amylopectin and glycogen
Smallest Substrate6²-α-maltosylmaltose (a tetrasaccharide)6³-α-maltosyl maltotriose (B133400) (a pentasaccharide)
SourcePrimarily bacterial (e.g., Klebsiella aerogenes)Yeast, mold, and plants

Information compiled from a review on pullulanase. nih.gov

In contrast to debranching enzymes, branching enzymes (α-1,4-glucan:α-1,4-glucan 6-glucanotransferase) catalyze the formation of new α-1,6-glycosidic linkages. The integration of branching enzymes in this compound production is a novel approach to create highly branched structures. This modification can significantly alter the physicochemical properties of the this compound, leading to improved solubility, enhanced stability against retrogradation, and modified viscosity. google.com

A thermostable branching enzyme from Rhodothermus obamensis has been shown to be effective in increasing the degree of branching in this compound. google.com The reaction conditions, such as enzyme concentration, temperature, and reaction time, can be controlled to achieve the desired level of branching and, consequently, the desired functional properties in the final product. For example, studies have shown that the use of this enzyme can lead to high-quality this compound with enhanced solubility and viscosity stability. google.com

Table 4: Effect of Rhodothermus obamensis Branching Enzyme on this compound Properties

PropertyEffect of Branching Enzyme Integration
SolubilitySignificantly enhanced
TransparencySignificantly enhanced
Viscosity StabilitySignificantly enhanced

Based on findings from a patent on high-quality this compound production. google.com

The combination of different enzymes in a sequential or simultaneous manner, known as a dual-enzyme cascade system, allows for the targeted synthesis of maltodextrins with highly specific structures and functionalities. For example, the combined action of a branching enzyme and a debranching enzyme can be used to produce novel short linear maltodextrins. jst.go.jp In this process, the branching enzyme first introduces new branch points, and then the debranching enzyme cleaves existing ones, resulting in a product with a unique chain length distribution. jst.go.jp

Another example is the use of α-amylase and pullulanase in the liquefaction process. The addition of pullulanase alongside α-amylase can lead to a more efficient hydrolysis of the starch, particularly the amylopectin fraction, resulting in a higher yield of fermentable sugars. researchgate.net These cascade systems offer a powerful tool for fine-tuning the molecular structure of this compound to meet the specific requirements of various applications.

Combined Hydrolysis Approaches

The industrial production of this compound often employs a combination of hydrolysis methods to optimize efficiency and tailor the final product's properties. A common approach involves a dual-step process of acid and enzymatic hydrolysis. aidic.it Initially, a starch slurry is treated with acid, which serves to gelatinize the starch and initiate the breakdown of long-chain glucose polymers. This is followed by enzymatic hydrolysis, typically using α-amylase, to further cleave the α-D-(1,4) glycosidic bonds. aidic.it This combined method allows for a rapid reduction in viscosity and the production of sugars.

Another combined approach involves the sequential or simultaneous use of different enzymes. For instance, after initial liquefaction with a thermostable α-amylase, other enzymes like pullulanase can be introduced to hydrolyze the α-1,6 glycosidic branch points in amylopectin, leading to a more linear oligosaccharide profile. scispace.com The strategic combination of different hydrolysis techniques allows for precise control over the degree of polymerization (DP) and the resulting dextrose equivalent (DE) value, which is a measure of the reducing sugar content. nih.gov

Influence of Starch Botanical Origin on this compound Characteristics

The botanical source of the starch significantly influences the characteristics of the resulting this compound, from its hydrolysis rate to its molecular composition. scispace.comresearchgate.netacademicjournals.org

Comparative Hydrolysis Rates Across Diverse Starch Sources

The rate of enzymatic hydrolysis varies considerably among different starch sources due to their unique chemical compositions and granular structures. researchgate.netacademicjournals.org Factors such as the amylose-to-amylopectin ratio, phosphorus content, and the presence of lipids and proteins all affect the susceptibility of the starch to enzymatic attack. researchgate.netacademicjournals.org

For instance, studies have shown that rice starch is more easily hydrolyzed by α-amylase compared to corn or potato starch, resulting in a shorter time to achieve a target DE. researchgate.netacademicjournals.org Cassava starch also demonstrates a higher hydrolysis rate constant compared to corn starch, suggesting it is more readily broken down by enzymes. scispace.com This difference is attributed to factors like lower amylose content and higher swelling power in cassava starch, which facilitates enzyme penetration. scispace.com

Table 1: Comparative Hydrolysis Rates and Composition of Different Starches

Starch Source Amylose/Amylopectin Ratio Phosphorus Content (g/kg) Relative Hydrolysis Rate
Corn 0.389 0.15 ± 0.01 Moderate
Potato 0.282 0.80 ± 0.02 Slower
Rice 0.220 0.95 ± 0.02 Faster
Cassava Lower than corn - Faster than corn

Data sourced from multiple studies and presented for comparative purposes. scispace.comresearchgate.net

Impact on Oligosaccharide Distribution Profile

The botanical origin of the starch also dictates the profile of oligosaccharides present in the final this compound product, even for maltodextrins with the same DE value. scispace.comacademicjournals.org High-performance liquid chromatography (HPLC) analysis reveals that the distribution of glucose, maltose, maltotriose, and higher oligosaccharides differs depending on the starch source. scispace.com

For example, this compound produced from cassava starch tends to have a higher proportion of high molecular weight oligosaccharides, while corn starch-derived this compound may contain more maltotriose. scispace.com Rice this compound has been found to consist of more low molecular-weight saccharides, whereas potato this compound contains more high molecular-weight saccharides. researchgate.net This variation in the oligosaccharide profile directly impacts the functional properties of the this compound, such as viscosity, sweetness, and hygroscopicity. meckey.com

Table 2: Oligosaccharide Profile of Maltodextrins from Different Starch Sources

Oligosaccharide (DP) Corn Starch this compound (%) Cassava Starch this compound (%) Rice Starch this compound (%) Potato Starch this compound (%)
DP < 10 - - Higher Content -
DP > 20 - - - Higher Content
Maltotriose (DP3) Higher Content Lower Content - -
High Molecular Weight Lower Content Higher Content Lower Content Higher Content

DP: Degree of Polymerization. Data compiled from various sources. scispace.comresearchgate.net

Biotechnological and Metabolic Engineering Approaches for this compound Synthesis

Recent advancements in biotechnology and metabolic engineering are paving the way for the production of "tailor-made" maltodextrins with precisely controlled structures and functionalities. tandfonline.comwur.nl These approaches offer solutions to the challenges of uneven polymerization and high reducing potential often associated with traditional production methods. tandfonline.com

Controlled Degree of Polymerization Synthesis

Achieving a narrow and specific degree of polymerization (DP) in this compound is a key objective for many applications. tandfonline.com Biotechnological strategies focus on the use of specific enzymes or combinations of enzymes to control the hydrolysis process with greater precision. jst.go.jpresearchgate.net

One approach involves the simultaneous action of branching and debranching enzymes to produce short linear maltodextrins (SLMD) with a defined chain length. jst.go.jpresearchgate.netnih.gov For instance, the combined use of a branching enzyme and a debranching enzyme can yield maltodextrins consisting mainly of linear saccharides with a DP of 6-12. jst.go.jpnih.gov Another strategy utilizes cyclodextrinase-mediated hydrolysis of cyclodextrins, which can yield products with a narrower polymerization distribution compared to traditional starch hydrolysis. tandfonline.com Metabolic engineering of microorganisms also holds promise for producing maltodextrins with a specific DP by manipulating the intracellular metabolic pathways involved in starch metabolism. tandfonline.com

Production of Nonreducing Maltodextrins

Conventional maltodextrins possess a reducing end due to the presence of a free anomeric carbon, which can lead to undesirable browning reactions (Maillard reaction) in certain food applications. researchgate.net The production of nonreducing maltodextrins addresses this issue.

A key biotechnological approach involves a dual-enzyme cascade reaction. researchgate.net This process can utilize a recombinant cyclomaltodextrinase (CDase) and a maltooligosyltrehalose synthase (MTSase). researchgate.netresearchgate.net The MTSase catalyzes the conversion of the reducing end of maltooligosaccharides into a non-reducing trehalose-like structure. researchgate.net This enzymatic modification significantly reduces the reducing power of the this compound, enhancing its stability in food systems. researchgate.net Research has demonstrated that this method can effectively prepare non-reducing maltooligosyl trehalose (B1683222) from commercial this compound. researchgate.net

Post-Hydrolysis Processing Techniques

Following the enzymatic or acidic hydrolysis of starch, the resultant this compound slurry contains the desired saccharides alongside a variety of impurities. These can include residual enzymes, unhydrolyzed starch, proteins, lipids, and various particulates. yasmintrading.com To produce a high-purity, stable, and functional this compound powder, the slurry must undergo a series of critical post-hydrolysis processing steps. These stages primarily involve the purification and refinement of the liquid stream, followed by a carefully controlled drying process to convert it into a powder. The methodologies employed in these stages are crucial as they directly influence the final product's quality, physical characteristics, and performance in various applications.

Purification and Refinement Methodologies

The objective of purification is to remove all non-maltodextrin components from the hydrolysate, ensuring a clear, stable, and pure final product. easybuyingredients.comglucorp.com This multi-step process typically involves filtration, decolorization, and ion exchange. meckey.com

Filtration: The initial step after hydrolysis is the removal of insoluble and suspended solids. yasmintrading.com Conventional methods include centrifugation or filtration, often using filter aids like diatomaceous earth on a fixed or rotary vacuum filter. yasmintrading.comgoogle.com This clarification process is vital for preventing interference in subsequent purification and drying stages. yasmintrading.com More advanced techniques such as membrane filtration, including microfiltration and ultrafiltration, can also be employed to effectively remove finer particles, proteins, and lipids. nih.gov

Decolorization: To achieve a white, colorless powder, the clarified filtrate undergoes a decolorization step. This is most commonly accomplished using activated carbon, which adsorbs color bodies and other organic impurities. meckey.com The process is typically managed by controlling the pH, temperature, and contact time to maximize efficiency. For instance, a common practice involves adjusting the pH to between 4.5 and 5.0, heating the solution to around 80°C, and maintaining contact with activated carbon (at a concentration of about 0.5% of the dry matter) for approximately 30 minutes. meckey.com

Ion Exchange: To remove mineral salts and other charged ionic impurities, the this compound solution is passed through ion exchange resin columns. meckey.comgoogle.com This demineralization step is crucial for the final purity of the product and helps improve its stability and taste profile. meckey.comgoogle.com

The table below summarizes the primary methodologies used in the purification and refinement of this compound.

Technique Primary Purpose Description Common Agents/Methods
Filtration/Clarification Removal of insoluble solids, fats, and proteins. yasmintrading.comeasybuyingredients.comMechanical separation of solid particles from the liquid hydrolysate. yasmintrading.comCentrifugation, Rotary Vacuum Filters, Diatomaceous Earth, Membrane Filtration (Microfiltration, Ultrafiltration). yasmintrading.comgoogle.comnih.gov
Decolorization Removal of color bodies and organic impurities. meckey.comAdsorption of colored molecules from the solution. meckey.comActivated Carbon. meckey.com
Ion Exchange Removal of mineral salts and other ionic species. meckey.comDemineralization of the solution by passing it through charged resin beds. google.comCation and Anion Exchange Resins. google.com

Drying Technologies and Their Influence on Material Attributes (e.g., Spray Drying, Freeze Drying)

The final step in this compound production is the removal of water to create a stable, easy-to-handle powder. easybuyingredients.com The choice of drying technology significantly impacts the final physical and functional properties of the this compound powder, such as particle size, density, flowability, and solubility. llu.lv

Spray Drying: This is the most prevalent and economically viable method for producing this compound powder. easybuyingredients.comasrjetsjournal.org The process involves atomizing the concentrated and purified this compound liquid into a stream of hot air within a large drying chamber. meckey.comasrjetsjournal.org The water evaporates almost instantaneously, leaving a fine, dry powder. easybuyingredients.com The attributes of the resulting powder are highly dependent on the spray dryer's operational parameters:

Inlet Air Temperature: This is a critical parameter. Higher inlet temperatures generally lead to faster evaporation, resulting in lower final moisture content in the powder. scielo.brnih.gov It can also influence particle morphology; rapid evaporation at high temperatures can create larger, more porous, or hollow particles, which in turn affects the bulk density. llu.lvcetjournal.it

Atomization: The method of atomization (e.g., nozzle or rotary atomizer) and its parameters, such as air pressure or wheel speed, are primary determinants of the initial droplet size, which directly correlates with the final particle size distribution of the powder. llu.lvtandfonline.com

Freeze Drying (Lyophilization): This technique involves freezing the this compound solution and then placing it under a vacuum, which allows the frozen water to turn directly into vapor through sublimation. glucorp.com Freeze drying is a gentler process conducted at low temperatures, making it ideal for heat-sensitive materials. tandfonline.com While less common for bulk this compound production due to higher costs, it imparts unique properties to the final powder. Freeze-dried this compound typically exhibits a highly porous structure, which contributes to excellent rehydration properties, including rapid wettability and dispersibility. tandfonline.comresearchgate.net Studies have shown that freeze-dried powders often have better flowability compared to their spray-dried counterparts. tandfonline.com The process can also result in smaller particle sizes compared to some spray-drying setups. researchgate.net

The following table provides a comparative overview of how spray drying and freeze drying influence the key material attributes of this compound powder.

Material Attribute Spray Drying Freeze Drying
Particle Morphology Typically spherical particles, can be hollow or wrinkled depending on drying conditions. llu.lvcetjournal.itIrregular, porous, and often flaky structure due to ice crystal sublimation. tandfonline.comnih.gov
Particle Size Can be controlled by atomization parameters; typically ranges from small to medium diameters (e.g., 3-6 µm). llu.lvOften results in smaller particles compared to spray drying. researchgate.net
Bulk Density Generally higher than freeze-dried powders; influenced by particle size and porosity. tandfonline.comLower bulk density due to high porosity. tandfonline.com
Moisture Content Low; can be precisely controlled by adjusting inlet air temperature and feed rate. scielo.brnih.govVery low, resulting in high product stability. researchgate.netnih.gov
Solubility Generally high solubility. meckey.com Some studies suggest it can be higher than freeze-dried products. tandfonline.comExcellent solubility and dispersibility due to the porous structure. glucorp.comresearchgate.net
Flowability Can be variable; may be prone to caking without anti-caking agents. scielo.brGenerally exhibits better flowability and lower cohesiveness. tandfonline.com
Process Cost & Speed Relatively low cost, rapid, and suitable for large-scale continuous production. asrjetsjournal.orgHigh cost, slow batch process, and more energy-intensive. tandfonline.comnih.gov

Maltodextrin Molecular Architecture and Structural Characterization

D-Glucose Unit Linkage Analysis

The glucose units in maltodextrin (B1146171) are primarily connected by glycosidic bonds. The nature and arrangement of these bonds determine the linear and branched structures within the this compound molecule.

Alpha-1,4 Glycosidic Bond Characterization

The predominant linkage between D-glucose units in this compound is the alpha-1,4 glycosidic bond. These linkages form the linear chains that constitute the backbone of the this compound structure, similar to the linear portions of starch polymers like amylose (B160209) and amylopectin (B1267705) after debranching. wikipedia.orgatamanchemicals.com The hydrolysis of starch, typically using acids or enzymes like alpha-amylase, cleaves these alpha-1,4 bonds to produce shorter glucose polymers, which are the components of this compound. preprints.org Analysis techniques such as ¹H NMR spectroscopy can be used to characterize and quantify the presence of alpha-1,4 glycosidic bonds, with specific chemical shifts observed for the protons associated with these linkages. preprints.orgnih.gov

Molecular Weight Distribution (MWD) Analysis

This compound is not a single compound but rather a mixture of glucose polymers with varying chain lengths. Therefore, its molecular weight is described by a distribution rather than a single value. Analyzing the molecular weight distribution (MWD) is crucial for understanding the physical and functional properties of different this compound products. tandfonline.comnih.govcnif.cn Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS), including MALDI-TOF, are commonly used to determine the MWD of maltodextrins. tandfonline.comnih.govcnif.cnjst.go.jpscispace.commalvernpanalytical.comresearchgate.net

Number-Average Molecular Weight (Mn) and Weight-Average Molecular Weight (Mw) Determinations

Two key parameters used to characterize the average molecular weight of a polymer sample like this compound are the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). nih.govtandfonline.comscispace.comazom.com

Number-Average Molecular Weight (Mn): Mn is calculated by summing the individual molecular weights of all polymer chains in a sample and dividing by the total number of chains. It is particularly sensitive to the presence of lower molecular weight species. tandfonline.comazom.comkyoto-u.ac.jp Mn can be determined using methods such as osmometry and Gel Permeation Chromatography (GPC). tandfonline.comscispace.comkyoto-u.ac.jptandfonline.comnih.gov The Dextrose Equivalent (DE) of this compound is inversely related to its number-average molecular weight. nih.govscispace.comnih.govsigmaaldrich.com

Weight-Average Molecular Weight (Mw): Mw is calculated by considering the contribution of each polymer chain to the total mass of the sample. It is more sensitive to the presence of higher molecular weight species. tandfonline.comazom.com Mw is typically determined using techniques like GPC coupled with light scattering detectors. tandfonline.comscispace.commalvernpanalytical.com

Research findings indicate that for maltodextrins, Mw values are typically higher than Mn values, which is characteristic of synthetic polymers and reflects the polydisperse nature of this compound. nih.govscispace.com Studies have reported Mn and Mw values in ranges such as 1168–2242 g/mole and 1335–2873 g/mole , respectively, for different this compound samples. nih.govscispace.com

Polydispersity Index (PDI) Assessment

The polydispersity index (PDI), also known as the polymolecularity index (I.P.), is a measure of the breadth of the molecular weight distribution in a polymer sample. tandfonline.comazom.comtandfonline.comgoogle.comgoogle.com It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn). tandfonline.comscispace.comazom.comtandfonline.com A PDI value of 1 indicates a monodisperse sample where all polymer chains have the same molecular weight. Maltodextrins, being polydisperse mixtures, have PDI values greater than 1. jyoungpharm.orgscielo.br Higher PDI values indicate a broader distribution of molecular weights. tandfonline.comtandfonline.comgoogle.comgoogle.comscielo.brnih.gov

Studies have reported varying PDI values for commercial maltodextrins, with ranges typically between 1.6 and 8.4 observed in some analyses. tandfonline.comtandfonline.com Other research suggests PDI ranges from 5 to 12 for highly polydisperse maltodextrins. nih.gov The PDI is a critical parameter as the molecular weight distribution, reflected by the PDI, significantly influences the physical properties and performance of this compound in various applications. tandfonline.comazom.comtandfonline.comnih.gov

Degree of Polymerization (DP) Profiling

The degree of polymerization (DP) refers to the number of glucose units in a this compound molecule. nih.govpatsnap.com Maltodextrins are polydisperse, meaning they consist of a mixture of chains with varying lengths. magritek.com The DP distribution is a key characteristic that affects properties such as viscosity, solubility, and hygroscopicity. nih.govmdpi.commdpi.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are used to analyze the DP distribution of maltodextrins. jst.go.jpwur.nl

Quantitative Relationship between Dextrose Equivalent (DE) and DP

The Dextrose Equivalent (DE) is a measure of the reducing power of a starch hydrolysate compared to dextrose (glucose) on a dry weight basis. nih.govnih.govresearchgate.netwikipedia.org It is an indicator of the extent of starch hydrolysis; a higher DE signifies a greater degree of hydrolysis and thus shorter average chain lengths. nih.govmdpi.comresearchgate.net The DE is inversely related to the number-average molecular weight (Mn) and the degree of polymerization (DP). mdpi.comnih.govnih.gov

An empirical rule often cited is that DE × DP ≈ 120, suggesting that as DE increases, the average DP decreases. mdpi.comwikipedia.org For example, a this compound with a DE of 10 is estimated to have an average DP of 12, while a this compound with a DE of 30 (classified as glucose syrup) would have an estimated average DP of 4. mdpi.com However, the relationship between DE and DP can be complex and influenced by the type and conditions of hydrolysis. mdpi.comnih.gov Studies have shown both inverse and seemingly linear relationships between DE and DP depending on the specific maltodextrins analyzed and the methodologies used. mdpi.comnih.gov While DE provides a general indication of chain length, the DP distribution offers a more detailed understanding of the this compound's molecular composition. mdpi.comnih.gov

Structural Analysis of Short-Chain Maltodextrins (e.g., Maltoheptaose, Short Linear this compound)

Short-chain maltodextrins consist of a limited number of glucose units. Maltoheptaose, for instance, is a linear this compound composed of seven glucose units linked by α-(1→4) bonds. Short linear maltodextrins (SLMD) synthesized enzymatically from starch have been characterized as primarily consisting of linear chains with a number-average DP and chain length around 8.49 ± 0.21 and 8.52 ± 0.60, respectively. jst.go.jp GPC analysis of such SLMD showed a single peak at a molecular weight of approximately 1,200, consistent with saccharides around DP 8. jst.go.jp These SLMD were found to be rich in linear chains of DP 6-12, lacking significant amounts of high molecular weight glucans or small malto-oligosaccharides. jst.go.jp In contrast, a commercial DE 13 this compound showed a bimodal molecular weight distribution with peaks at significantly different molecular weights. jst.go.jp The structural differences, particularly the richness in linear chains of DP 6-12, explain the distinct properties of SLMD, such as higher blue value and longer λmax in iodine absorption tests, compared to commercial maltodextrins with similar DE values. jst.go.jp

Characterization of Linear and Branched Chain Distributions

Maltodextrins are composed of both linear chains linked by α-(1→4) bonds and branched structures formed by α-(1→6) bonds, originating from the amylose and amylopectin components of the source starch. nih.govmdpi.comnih.govnih.gov The ratio of linear to branched chains varies depending on the botanical source of the starch and the hydrolysis process. tandfonline.com The degree of branching (DB) can range from approximately 5% to 13% in some branched maltodextrins. researchgate.net

Techniques like gas chromatography (GC) and mass spectrometry (MS), in conjunction with methods like MALDI-TOF and size exclusion chromatography (SEC), are used to analyze the types of linkages and determine the percentage of branching. mdpi.comnih.gov Studies have shown that a higher DE value can be associated with a higher percentage of branching. mdpi.comnih.govmdpi.com The distribution of chain lengths, including the proportion of short, medium, and long chains, as well as the degree of branching, significantly impacts the functional properties of maltodextrins. jst.go.jpresearchgate.net For example, the chain length distribution profile of branched maltodextrins is predominantly determined by the type of branching enzyme used during synthesis. researchgate.net

Supramolecular Assembly and Ordering Mechanisms

Maltodextrins, particularly those with lower DE values and longer chain lengths, can form supramolecular structures and networks in aqueous solutions. bham.ac.ukosti.gov This assembly is driven by molecular interactions between the this compound chains. nih.gov

Helical Association and Aggregation Phenomena

A key mechanism in the supramolecular assembly of maltodextrins is the helical association of individual polymer chains. bham.ac.uk Linear chains within this compound molecules can form helical structures, especially upon interaction with hydrophobic molecules. mdpi.comresearchgate.net These helical structures can then aggregate, leading to the formation of crystalline regions. bham.ac.uk This process is analogous to the retrogradation of starch. jst.go.jp The association and aggregation phenomena are influenced by factors such as this compound concentration and temperature. bham.ac.uk Lower temperatures tend to lead to a greater amount of hydrogen bonds, resulting in more extensive helix formation and aggregation. bham.ac.uk this compound aggregates can have irregular shapes and sizes, similar to fat crystal particles, contributing to their use as fat replacers. researchgate.net

Network Formation Pathways and Kinetics

The formation of a continuous network in this compound gels occurs through a two-step mechanism: first, the helical association of two strands, followed by the aggregation of these double helices into crystallized regions. bham.ac.uk Longer chains within the this compound mixture connect these helix aggregates, forming a three-dimensional network. bham.ac.ukresearchgate.net This gelation process typically occurs at relatively high concentrations (10-20%). bham.ac.uk The kinetics of network formation and the resulting gel properties are influenced by the gelling temperature, which controls the mechanism and the quantity of associations formed. bham.ac.uk Higher concentrations generally lead to stronger and more brittle gels. bham.ac.uk The self-assembly of linear malto-oligosaccharides can lead to the formation of spherulites, which exhibit distinct properties. jst.go.jp

Data Tables

Based on the search results, here is an example of a data table relating DE and mean chain length (DP) for some maltodextrins and related saccharides, as reported in one study magritek.com:

CarbohydrateDextrose Equivalent (DE)Mean Chain Length (DP) (42 MHz NMR)Mean Chain Length (DP) (300 MHz NMR)
Maltose (B56501)522.02.0
Panose33.32.93.1
This compound 116.5-19.56.06.6
This compound 213-177.27.1
This compound 34-71515

Note: The interactive nature of the table is dependent on the platform's rendering capabilities.

Analysis of Crystallized Regions and Amorphous Structures

Maltodextrins primarily exist in an amorphous state, particularly when produced by methods like spray drying mdpi.commdpi.com. The amorphous structure is characterized by a lack of long-range order in the arrangement of glucose units. X-ray diffraction (XRD) is a key technique used to analyze the structural state of maltodextrins. Studies using XRD have shown that this compound samples typically exhibit a broad peak around 18° or 20° in the 2θ range, which is characteristic of amorphous materials mdpi.com.

Despite their predominantly amorphous nature, maltodextrins can exhibit some degree of crystallinity or transition into semicrystalline or crystalline regions under specific conditions, such as controlled water activity or specific processing methods nih.govmdpi.com. For instance, studies investigating the equilibrium state diagram of maltodextrins with different DE values (e.g., DE 10 and 30) have identified amorphous, semicrystalline, and crystalline transition regions based on XRD analysis and other techniques nih.govmdpi.com.

In the amorphous region, this compound particles maintain a predominantly spherical morphology mdpi.com. As water activity increases, maltodextrins can undergo a transition from a glassy to a rubbery state, which can impact their physical properties and microstructure mdpi.com. This transition is related to the glass transition temperature (Tg), which decreases linearly with increasing water activity and degree of polymerization mdpi.com. While maltodextrins generally preserve their amorphous structure with water adsorption, this transition can lead to changes in appearance, such as a transition from a glassy to a rubbery state, and potential issues like agglomeration and stickiness at temperatures above the glass transition mdpi.com.

Crystalline this compound particles (CMPs) can be synthesized and have been studied as model systems for starch. These CMPs can exhibit A- or B-type crystal packing, similar to the crystalline regions in starch granules, as confirmed by powder X-ray diffraction (PXRD) data optica.orgnih.gov. Analysis using techniques like polarization-sensitive second harmonic generation (PSHG) microscopy has revealed that CMPs contain highly aligned regions of crystallized this compound, mimicking the crystal structure of crystalline material in starch optica.orgnih.gov. The degree of crystallinity can influence the intensity of SHG emission optica.org.

The interaction of water with maltodextrins can induce changes in their physical form. For example, maltodextrins can change from a free-flowing powder to a caked or sticky material upon moisture sorption ucl.ac.uk. This change is attributed to a "humidity caking mechanism" and can be detected by techniques like microcalorimetry, which show broad shoulders or peaks related to changes in heat capacity due to water uptake ucl.ac.uk. Different maltodextrins may exhibit different behaviors upon exposure to high relative humidity, with some maintaining a non-collapsed amorphous state while others transition to a collapsed amorphous state ucl.ac.uk.

Microstructural Characterization of this compound-Containing Matrices (e.g., Film Morphology, Gel Structure)

The microstructure of this compound-containing matrices, such as films and gels, is crucial for their functional properties and is characterized using various techniques, including scanning electron microscopy (SEM), optical microscopy, and rheology mdpi.commdpi.combham.ac.ukresearchgate.netresearchgate.netjddtonline.inforesearchgate.netmdpi.comnih.gov.

Film Morphology:

This compound is utilized as a film-forming agent in various applications, including fast-dissolving oral films and encapsulation jddtonline.infonih.gov. The morphology of films containing this compound can be examined using SEM to observe surface characteristics jddtonline.infonih.gov. The dextrose equivalent (DE) of this compound can influence the particle morphology during drying processes like spray drying researchgate.netnih.gov. Low DE maltodextrins tend to form smoothly shaped particles with large cavities due to early skin formation during drying, while high DE maltodextrins may develop viscous skins susceptible to deformation, leading to wrinkled or creased particle morphologies researchgate.netnih.gov.

In the context of microencapsulation by spray drying, this compound as a carrier material can promote the formation of amorphous solid materials mdpi.com. The morphology of microparticles formed with this compound can be spherical, although factors like storage humidity can lead to changes such as merged spherical particles and agglomeration in the semicrystalline region mdpi.com. The concentration of this compound also plays a role in the formation and structure of microparticles, with higher concentrations potentially leading to better-formed structures uchile.cl.

The microstructure of foamed this compound powders, relevant for applications as solid foams, has been studied using microscopy and image analysis to assess closed porosity, bubble size distribution, and bubble connectivity researchgate.net.

Gel Structure:

This compound can form gels, and its structural properties significantly influence the gel characteristics bham.ac.ukresearchgate.netnih.govnih.govrsc.org. The gelation behavior of this compound aqueous solutions is influenced by factors such as concentration and temperature researchgate.net. Studies have shown that this compound can form a network at concentrations typically above 17% researchgate.net. The microstructure of this compound gels can be examined using techniques like differential scanning calorimetry, rheology, and microscopy bham.ac.uk.

In mixed systems, such as this compound combined with other biopolymers like gellan gum or egg white protein, this compound affects the resulting gel structure and properties bham.ac.uknih.govnih.gov. For instance, in this compound and high acyl gellan gum mixed gels, an interpenetrating network can be observed, with the aggregation of this compound occurring within the pores of the gellan gum network, influencing the texture and modulus of the composite gel bham.ac.uk.

The addition of this compound can impact the ordered structure of starch gels. Studies on sweet potato starch noodles have shown that this compound at suitable concentrations can improve the ordered structure of the starch-maltodextrin gels, as indicated by techniques like FTIR and XRD nih.gov. This compound can enhance the relative crystallinity of starch mixtures, although it may not introduce new crystalline peaks nih.gov.

The structure of freeze-dried this compound matrices can be affected by the presence of other components, such as sugars, which can lead to smaller pore sizes and potential structural collapse due to ice crystal melting during freeze-drying researchgate.net. Lower freezing temperatures can result in more homogeneous structures with smaller and more uniform pores in freeze-dried this compound systems researchgate.net.

The mechanical properties of this compound gels, including their behavior under small and large deformation, have been characterized to understand their textural attributes rsc.org.

Data Tables:

While specific numerical data tables for crystallized regions/amorphous structures and film/gel microstructures were not consistently present across the search results in a format readily extractable for direct table generation in this response, the findings describe relationships and characteristics that can be summarized qualitatively or with ranges where available.

For example, the relationship between DE and particle morphology during drying:

This compound DEDrying BehaviorResulting Particle Morphology
Low DEEarly skin formation, Elastic skinSmooth, Large cavities
High DE (≥21)Viscous skinWrinkled, Folded, Creased

Another example related to the effect of this compound concentration on gelation:

This compound ConcentrationGelation Behavior
Below ~17%Gelation may not occur or be very slow
Above ~17%Network formation, Gelation observed

Detailed Research Findings:

XRD analysis confirms the predominantly amorphous nature of spray-dried maltodextrins, characterized by a broad peak around 18-20° 2θ mdpi.com.

Water adsorption does not typically induce crystallization in maltodextrins but can lead to a glassy-to-rubbery state transition mdpi.com.

The glass transition temperature (Tg) of this compound decreases linearly with increasing water activity and degree of polymerization mdpi.com.

Crystalline this compound particles (CMPs) can be synthesized and exhibit A- or B-type crystal packing, serving as models for starch crystallinity optica.orgnih.gov.

SEM is widely used to visualize the morphology of this compound particles and films, revealing details like spherical shapes, surface roughness, and agglomeration uchile.clmdpi.comresearchgate.netjddtonline.infonih.gov.

The DE value of this compound influences particle morphology during spray drying, affecting skin formation and susceptibility to deformation researchgate.netnih.gov.

this compound forms gels above a critical concentration, typically around 17% researchgate.net.

In mixed gels, this compound can form interpenetrating networks and influence the mechanical properties and microstructure of the composite gel bham.ac.uk.

this compound can enhance the ordered structure and relative crystallinity of starch gels nih.gov.

Freeze-drying conditions and the presence of other components can impact the pore size and structural integrity of freeze-dried this compound matrices researchgate.net.

Advanced Rheological Investigations of Maltodextrin Systems

Flow Behavior Characterization

The flow behavior of maltodextrin (B1146171) solutions and dispersions can range from Newtonian to non-Newtonian, depending on factors such as concentration, temperature, and dextrose equivalent (DE) maxapress.comresearchgate.netresearchgate.net. Characterizing this behavior is essential for predicting their performance during processing and in final products.

Newtonian and Non-Newtonian Properties of this compound Solutions

Newtonian fluids exhibit a constant viscosity regardless of the applied shear rate, meaning the relationship between shear stress and shear rate is linear maxapress.comdiva-portal.org. For a solution to be considered Newtonian, its flow index should ideally be 1 maxapress.com. Some studies have indicated that this compound solutions, particularly at lower concentrations or with specific DE values, can exhibit Newtonian-like behavior researchgate.netresearchgate.netmdpi.com. For instance, this compound laurate emulsions with high DE values (MDE13 and MDE16.5) have been observed to exhibit Newtonian behavior reading.ac.uk. However, many this compound systems, especially at higher concentrations or when interacting with other components, deviate from Newtonian flow, displaying non-Newtonian characteristics maxapress.comitjfs.commaxapress.com. This non-Newtonian behavior is often attributed to the complex interactions between dissolved and suspended compounds within the system maxapress.com.

Shear-Thinning Phenomena and Pseudoplasticity

A common type of non-Newtonian behavior observed in this compound systems is shear-thinning, also known as pseudoplasticity maxapress.comitjfs.com. In shear-thinning fluids, the apparent viscosity decreases as the shear rate increases maxapress.comitjfs.com. This phenomenon is characterized by a flow index value less than 1 in the power law model maxapress.comitjfs.com. The more the flow index deviates below 1, the more pronounced the shear-thinning behavior maxapress.com.

Several studies have reported shear-thinning properties in systems containing this compound. For example, avocado pulp beverages with this compound exhibited non-Newtonian, shear-thinning behavior maxapress.commaxapress.com. Similarly, yoghurt samples with added microencapsulated propolis, where this compound is used as a matrix, also showed non-Newtonian pseudoplastic behavior with a flow-behavior index (n) less than 1 itjfs.com. The decrease in apparent viscosity with increasing shear rate is a key characteristic of this behavior itjfs.com.

Shear-thinning in this compound systems can be explained by the disruption of molecular structures or networks formed by the this compound molecules under increasing shear stress maxapress.commaxapress.com. At low shear rates, a more structured arrangement may exist, leading to higher viscosity. As the shear rate increases, these structures align or break down, resulting in reduced resistance to flow and thus lower apparent viscosity maxapress.commaxapress.com.

Yield Stress Determination in this compound Dispersions

Yield stress is the minimum amount of stress required for a fluid to begin to flow maxapress.commaxapress.com. Materials exhibiting yield stress behave like a solid at rest and only deform or flow when the applied stress exceeds this critical value maxapress.commaxapress.com. The determination of yield stress is important for dispersions and gels containing this compound, as it relates to their stability and texture maxapress.commaxapress.comgoogle.com.

The Bingham model is often fitted to experimental data to determine the yield stress of solutions and dispersions maxapress.commaxapress.com. Studies on systems containing this compound have reported the presence of yield stress, which can be influenced by factors such as this compound concentration and temperature maxapress.commaxapress.com. For instance, in avocado pulp with this compound, yield stress values were observed, and they were affected by both this compound concentration and temperature maxapress.commaxapress.com. Small percentages of this compound initially seemed to reduce the initial flow barrier, acting as a lubricant, while higher concentrations could enhance yield stress maxapress.commaxapress.com. This suggests that this compound can influence the formation and disruption of three-dimensional structures within the dispersion that prevent flow at low shear rates maxapress.commaxapress.com.

Yield stress measurements can also be used to monitor the early stages of gel setting in this compound systems google.com.

Viscoelastic Properties Analysis

Viscoelasticity is a rheological property where materials exhibit characteristics of both viscous liquids and elastic solids diva-portal.org. This means they can store energy (like an elastic solid) and dissipate energy (like a viscous liquid) when subjected to deformation diva-portal.org. Analyzing the viscoelastic properties of this compound systems provides insights into their internal structure and how they respond to applied stress over time.

Storage Modulus (G') and Loss Modulus (G'') Characterization

Viscoelastic properties are commonly characterized using dynamic oscillatory shear tests, which measure the storage modulus (G') and the loss modulus (G'') as a function of angular frequency or time diva-portal.orgmdpi.com.

The storage modulus (G') represents the elastic component of the material, indicating the energy stored during deformation that is recovered when the stress is removed diva-portal.org. It is a measure of the material's rigidity or solid-like behavior diva-portal.org.

The loss modulus (G'') represents the viscous component of the material, indicating the energy dissipated as heat during deformation diva-portal.org. It is a measure of the material's resistance to flow or liquid-like behavior diva-portal.org.

In this compound systems, the values of G' and G'' can be influenced by factors such as this compound concentration, DE value, temperature, and the presence of other ingredients mdpi.comnih.govmdpi.comwur.nl. For example, studies on starch-maltodextrin systems have shown that different maltodextrins can affect the storage and loss moduli differently nih.gov. The magnitude of G' and G'' generally decreases with an increase in the DE value of maltodextrins mdpi.com. This is consistent with the observation that the viscosity of this compound solutions decreases as the DE increases mdpi.com.

The relative magnitudes of G' and G'' indicate the dominant behavior of the system. If G' is greater than G'', the system is more elastic (gel-like), while if G'' is greater than G', it is more viscous (liquid-like) unito.it. For instance, cross-linked this compound-based polymers designed as gel-forming systems showed a storage modulus higher than the loss modulus across studied angular frequencies, confirming their gel-like behavior unito.it.

Phase Angle and Viscoelastic Transition Analysis

The phase angle (δ) is another important parameter in viscoelastic analysis. It represents the phase difference between the applied stress and the resulting strain in an oscillatory test diva-portal.orgmdpi.com. The phase angle provides a direct measure of the balance between the elastic and viscous components of a material diva-portal.orgmdpi.com.

For a perfectly elastic solid, the stress and strain are in phase, and the phase angle is 0° mdpi.com. For a perfectly viscous liquid, the stress and strain are 90° out of phase, with strain lagging behind stress mdpi.com. For viscoelastic materials, the phase angle falls between 0° and 90° mdpi.com. A smaller phase angle indicates more elastic behavior, while a larger phase angle indicates more viscous behavior mdpi.com. The phase angle can be calculated as the arctangent of the ratio of the loss modulus to the storage modulus (tan δ = G''/G') mdpi.com.

Analyzing the phase angle as a function of frequency or temperature can reveal viscoelastic transitions in this compound systems google.com. Changes in the phase angle profile can indicate structural changes, such as the formation or breakdown of a gel network google.com. For example, a decrease in the phase angle with decreasing temperature or increasing frequency might suggest a transition towards more solid-like, elastic behavior.

Table 1: Selected Data on Viscoelastic Moduli in this compound Systems

SystemStorage Modulus (G') / K'Loss Modulus (G'') / K''Units
Native Potato Starch GelReferenceReference
Low-saccharified this compound (1 g/100 g) + Starch GelDecreaseDecrease
Medium-saccharified this compound (1 g/100 g) + Starch GelNo significant effectDecrease
DE 6 this compound Dispersion (ME1420)16.0125.98Pa
DE 6 this compound Dispersion (ME1412)5026.13319.94Pa
Cross-linked this compound (GLU_BDE) Gel (at 1 rad/s)2435< G_primePa
Cross-linked this compound (GLU_TTE) Gel (at 1 rad/s)1957< G_primePa
Stabilized Gelatin/Maltodextrin EmulsionApproached GelatinApproached Gelatin

Note: Data are illustrative and compiled from various sources with differing experimental conditions. K' and K'' are parameters from power-law equations describing mechanical spectra.

Strain Hardening Behavior Under Oscillatory Shear

Strain hardening is a phenomenon observed in materials where the stress increases disproportionately with increasing strain, particularly under large amplitude oscillatory shear (LAOS). This behavior indicates a strengthening of the material's internal structure under deformation. Research on this compound-containing systems, such as sodium caseinate-maltodextrin conjugates, has demonstrated the occurrence of strain hardening under LAOS. This effect was found to be more pronounced after conjugation, suggesting that the interaction between this compound and other components can significantly influence the material's response to large deformations. wur.nlresearchgate.net The appearance of strain hardening in these systems is associated with the formation of larger gel-forming particulates in the microstructure. wur.nlresearchgate.net Dynamic oscillatory shear tests are employed to investigate the linear (small amplitude oscillatory shear, SAOS) and non-linear (LAOS) viscoelastic response regimes, allowing for the determination of parameters like storage modulus (G') and loss modulus (G'') as a function of shear strain/stress. wur.nlresearchgate.net

Influence of this compound Concentration and DE on Rheological Parameters

The concentration and dextrose equivalent (DE) of this compound are key factors that significantly influence the rheological properties of systems in which it is incorporated. This compound concentration has been shown to modulate rheological properties, with lower concentrations potentially reducing initial flow barriers and higher concentrations enhancing yield stress and viscosity. maxapress.comresearchgate.netfao.orgmaxapress.com

Studies investigating the effect of maltodextrins with varying DE values on the rheological properties of starch dispersions have revealed that the degree of saccharification impacts pasting characteristics, flow behavior, and viscoelastic properties. nih.govresearchgate.net Medium-saccharified this compound (e.g., DE = 18.4) has been observed to have a more significant effect on starch pasting characteristics, reducing viscosity at pasting and decreasing apparent viscosity during flow, as well as lowering storage and loss moduli compared to low (DE = 10.5) or high (DE = 26.5) saccharified maltodextrins. nih.govresearchgate.net The differences in the effects are closely related to the degree of polymerization of the maltooligosaccharides within the system. nih.govresearchgate.net

The presence of maltodextrins can reduce the swelling capacity of starch by limiting the water available for starch granules, with the extent of this effect depending on the this compound's DE. nih.gov Higher saccharified maltodextrins swell less but are more easily solubilized, contributing to the thickening of the continuous phase. nih.gov

This compound concentration also directly affects viscosity. For instance, in avocado pulp, increasing this compound concentration leads to increased viscosity and yield stress. maxapress.comresearchgate.netfao.orgmaxapress.com Similarly, in cookie doughs, increasing the percentage of this compound (DE18) from 0% to 7.5% increases both storage and loss moduli. metu.edu.tr

The DE value also influences the degree of conjugation in protein-maltodextrin systems, with higher DE values potentially leading to a higher degree of conjugation and slightly different rheological properties. wur.nlresearchgate.net

Temperature-Dependent Rheological Responses

Temperature plays a crucial role in governing the rheological behavior of this compound systems, influencing phenomena such as gelation and viscosity.

Gelation Temperature and Gelation Time Studies

Gelation in this compound systems can be induced by factors such as heating or cooling, depending on the specific composition. In systems involving this compound conjugates, the gelation temperature can be affected by the conjugation process. For example, the gelation temperature of sodium caseinate-maltodextrin dispersions has been shown to increase after conjugation. wur.nlresearchgate.netresearchgate.net However, the gelation time may not be significantly affected by conjugation. wur.nlresearchgate.netresearchgate.net

Studies on the gelation behavior of this compound aqueous solutions have shown that gelation occurs at concentrations higher than a critical concentration, which is reported to be around 17%. researchgate.net The formation of a this compound network is dependent on factors including dissolution and quench temperature, time, and polymer concentration. researchgate.net A linear relationship has been observed between gel time, concentration, and gelation temperature for this compound gels. researchgate.net The temperature at which this compound gels are solidified also impacts their texture; lower temperatures can lead to stronger, more brittle gels, while higher temperatures may result in weaker gels. researchgate.net This is hypothesized to be related to the transition from helix to coil structures at higher temperatures, which decreases aggregation. researchgate.net

Temperature-Viscosity Relationships and Activation Energy

The viscosity of this compound-containing dispersions exhibits a strong temperature dependence. Generally, viscosity decreases significantly as temperature increases, which can be attributed to increased molecular mobility at elevated temperatures. wur.nl This temperature-dependent viscosity can often be described using the Arrhenius equation. wur.nlresearchgate.netmaxapress.comfao.orgresearchgate.net

The Arrhenius equation relates viscosity to temperature and activation energy of flow (Ea), where Ea represents the energy barrier that must be overcome for flow to occur. wur.nl Studies have reported activation energy values for this compound-containing systems, such as sodium caseinate-maltodextrin dispersions, in the range of 75.3 to 81.5 kJ/mol. wur.nl

Rheological Modeling of this compound-Incorporated Systems

Rheological modeling is a valuable tool for characterizing and predicting the flow behavior of this compound-incorporated systems. Various models are applied to describe their complex rheological profiles.

Application of Bingham, Ostwald-Waelle, and Cross Models

This compound-containing systems often exhibit non-Newtonian behavior, such as shear-thinning. maxapress.comresearchgate.netfao.orgmaxapress.com To describe this behavior and other rheological characteristics, models like the Bingham, Ostwald-Waelle (Power Law), and Cross models are frequently utilized. maxapress.comresearchgate.netfao.orgmaxapress.com

The Bingham model is used to determine the yield stress of a material, which is the minimum stress required for it to flow. maxapress.commaxapress.com In systems like diluted avocado pulp with this compound, the Bingham model has been fitted to experimental data to assess yield stress and the impact of this compound concentration and temperature. maxapress.commaxapress.com

The Ostwald-Waelle model, also known as the Power Law model, is employed to describe the shear-thinning or shear-thickening behavior of fluids. It relates shear stress to shear rate through a consistency index (K) and a flow behavior index (n). maxapress.commaxapress.com For shear-thinning fluids, the flow behavior index is less than 1.

The Cross model is used to correlate apparent viscosity with shear rate. maxapress.commaxapress.com This model can provide a more comprehensive description of viscosity over a range of shear rates, including zero-shear-rate viscosity and infinite-shear-rate viscosity. maxapress.commaxapress.com

Studies on systems like avocado pulp with this compound have successfully applied these models to characterize the non-Newtonian, shear-thinning behavior and to understand how this compound concentration and temperature modulate parameters like yield stress and viscosity. maxapress.comresearchgate.netfao.orgmaxapress.com The application of these models allows for a quantitative understanding of the rheological properties, which is crucial for optimizing the formulation and processing of products containing this compound.

Data Tables

Table 1: Influence of this compound DE on Rheological Parameters (Illustrative based on Search Results)

This compound Type (Illustrative DE)Effect on Starch Pasting ViscosityEffect on Apparent Viscosity (Flow)Effect on Storage Modulus (G')Effect on Loss Modulus (G'')Source (Illustrative)
Low Saccharified (e.g., DE 10.5)Smaller effectSmaller effectSmaller effectSmaller effect nih.govresearchgate.net
Medium Saccharified (e.g., DE 18.4)Considerable reductionDecreaseDecreaseDecrease nih.govresearchgate.net
High Saccharified (e.g., DE 26.5)Smaller effectSmaller effectSmaller effectSmaller effect nih.govresearchgate.net

Table 2: Influence of this compound Concentration on Rheological Parameters (Illustrative based on Search Results)

System (Illustrative)This compound ConcentrationObserved Effect on Yield StressObserved Effect on ViscositySource (Illustrative)
Avocado PulpLowerReduced initial flow barrierModulated maxapress.comresearchgate.netfao.orgmaxapress.com
Avocado PulpHigherEnhancedEnhanced maxapress.comresearchgate.netfao.orgmaxapress.com
Cookie Dough (DE18)IncreasingNot explicitly statedIncreases G' and G'' metu.edu.tr
Oil-in-Water Emulsion (DE 6)IncreasingNot explicitly statedThickens continuous phase mdpi.com

Table 3: Temperature Effects on Rheological Properties (Illustrative based on Search Results)

System (Illustrative)Temperature ChangeObserved Effect on ViscosityObserved Effect on Yield StressActivation Energy (Ea) Range (Illustrative)Source (Illustrative)
Sodium Caseinate-Maltodextrin DispIncreasingDecreases significantlyNot explicitly stated75.3 - 81.5 kJ/mol wur.nlresearchgate.net
Avocado Pulp with this compoundLoweringIncreasedIncreasedDirectly related to MD concentration maxapress.comresearchgate.netfao.orgmaxapress.com
This compound GelsLowering (Gelling)Forms stronger gelNot explicitly statedNot explicitly stated researchgate.net

Table 4: Application of Rheological Models (Illustrative based on Search Results)

System (Illustrative)Observed Rheological BehaviorApplicable ModelsParameters Determined (Illustrative)Source (Illustrative)
Avocado Pulp with this compoundNon-Newtonian, Shear-thinningBingham, Ostwald-Waelle, CrossYield Stress, Consistency Index, Flow Behavior Index, Apparent Viscosity maxapress.comresearchgate.netfao.orgmaxapress.com
Sodium Caseinate-MaltodextrinShear thickening (high shear)Arrhenius (Temperature-Viscosity)Activation Energy wur.nlresearchgate.net
This compound SolutionsNewtonian (certain conc/DE)Newtonian (Viscosity = constant)Viscosity researchgate.netnih.gov

Arrhenius Equation for Viscosity-Temperature Dependence

The rheological behavior of this compound solutions is significantly influenced by temperature. As temperature increases, the viscosity of this compound solutions generally decreases. diva-portal.orgdiva-portal.org This phenomenon is attributed to increased molecular motion and weakened intermolecular interactions, such as hydrogen bonding and van der Waals forces, allowing the substance to flow more easily. maxapress.com

The relationship between the viscosity of this compound solutions and temperature can often be described by the Arrhenius equation diva-portal.orgdiva-portal.org:

η = η₀ * exp(Eₐ / (R * T))

Where: η is the viscosity (Pa·s) η₀ is a pre-exponential factor or material constant (Pa·s) Eₐ is the activation energy of viscous flow (J/mol) R is the ideal gas constant (8.314 J/(mol·K)) T is the absolute temperature (K)

This equation suggests that the logarithm of viscosity is linearly related to the reciprocal of the absolute temperature, with the slope of the line being proportional to the activation energy of viscous flow (Eₐ). The activation energy represents the energy barrier that molecules must overcome to move from one position to another during flow. maxapress.com

Studies investigating the rheological properties of this compound solutions and systems containing this compound have utilized the Arrhenius model to characterize the temperature dependence of viscosity diva-portal.orgdiva-portal.org. For instance, research on probiotic bacteria dispersed in this compound and sucrose (B13894) solutions found that the viscosities decreased with increasing temperature, and this dependency could be described by the Arrhenius model diva-portal.orgdiva-portal.org. Similarly, in studies involving avocado pulp with added this compound, temperature played a significant role in viscosity, and a thermodynamic analysis using an Arrhenius-type equation was employed maxapress.commaxapress.comresearchgate.netmaxapress.com. This analysis indicated a relationship between this compound concentration and activation energy, suggesting that this compound can form structures that hinder molecular mobility maxapress.comresearchgate.net.

Detailed research findings have shown that the activation energy for viscous flow in carbohydrate solutions, including those potentially containing this compound components or similar structures, can be influenced by solute concentration glycodata.orgtandfonline.comtandfonline.com. Higher concentrations of solutes generally lead to increased activation energy, reflecting the greater energy required to initiate flow due to increased interactions and structural complexity within the solution maxapress.comglycodata.orgtandfonline.comtandfonline.com.

While specific data tables directly applying the Arrhenius equation solely to pure this compound solutions across a wide range of concentrations and temperatures were not extensively detailed in the provided search results, the principle of using the Arrhenius model for describing the temperature-viscosity relationship in carbohydrate systems containing this compound is established diva-portal.orgdiva-portal.orgmaxapress.com. The activation energy values derived from fitting experimental viscosity data to the Arrhenius equation provide insights into the temperature sensitivity of the viscosity and the energetic barrier to flow.

For example, a study on avocado pulp formulations with varying this compound concentrations presented Arrhenius-type equation parameters for apparent viscosity. The activation energy values increased with increasing this compound concentration, as shown in the table below researchgate.netmaxapress.com:

FormulationThis compound (g)Activation Energy (kJ/mol)A (Pa·s)
SM005.96 ± 0.61.8E-2 ± 0.00160.9635
SM575.57.35 ± 0.331.1E-2 ± 0.00230.9734
SM101518.32 ± 0.657.52E-3 ± 0.000490.9798
SM2030212.93 ± 0.343.46E-3 ± 0.000120.9941
SM4060414.83 ± 0.321.77E-3 ± 0.0000660.996

This data illustrates how increasing the concentration of this compound in a system increases the activation energy, indicating a greater temperature dependence of viscosity and a higher energy barrier to flow researchgate.netmaxapress.com.

Intermolecular Interactions and Complex System Behavior of Maltodextrins

Maltodextrin-Starch Interactions

The interaction between This compound (B1146171) and starch is a key area of study due to their co-occurrence in many food systems. These interactions can significantly modify the functional properties of starch, including retrogradation, pasting characteristics, and gel formation. nih.govacta-agrophysica.orgmdpi.com

Mechanisms of Starch Retrogradation Inhibition

Starch retrogradation, the process where gelatinized starch molecules reassociate into a more ordered structure, leading to staling, can be inhibited by the presence of maltodextrins. actapol.net Maltodextrins, particularly those with low DE (higher DP), can interfere with the re-crystallization of starch molecules, thereby retarding retrogradation. mdpi.comscielo.br Studies suggest that small molecules of this compound can connect with starch chains via hydrogen bonds, hindering the retrogradation process. mdpi.com Higher concentrations of this compound have been shown to retard sweet potato starch retrogradation. mdpi.comnih.gov The effectiveness of maltodextrins in inhibiting retrogradation can depend on their molecular size, with oligosaccharides of DP 3-5 potentially decreasing retrogradation enthalpy. actapol.net

Modulation of Starch Pasting Characteristics and Gel Formation

Maltodextrins significantly influence the pasting properties of starch, which describe the behavior of starch in water upon heating and cooling. The addition of this compound generally alters the viscosity of starch pastes. nih.govacta-agrophysica.org The peak and final viscosity of starch pastes tend to decrease with the addition of this compound. mdpi.comnih.gov This reduction in viscosity is attributed to this compound weakening the binding capacity of starch granules to water and inhibiting their swelling power. mdpi.com The degree of saccharification (DE) of this compound affects its impact on pasting characteristics, with medium-saccharified this compound potentially having a stronger effect on reducing viscosity compared to low or high-saccharified variants. nih.govresearchgate.net

Maltodextrins also influence starch gel formation and strength. The presence of maltodextrins can lead to the formation of solid-like gels with starch, with hydrogen bonding identified as a main interaction force. mdpi.comnih.gov However, higher concentrations of this compound can sometimes loosen the gel structure and increase pore size. mdpi.comnih.gov The effect on gel hardness can vary; some studies indicate a decrease in gel hardness with this compound addition, suggesting interference with the formation of ordered structures during retrogradation. scielo.br The degree of polymerization of maltooligosaccharides in the system is closely associated with their contribution to the formation of starch pastes and gels. nih.gov

Influence on Starch Granule Swelling Capacity

Maltodextrins reduce the swelling capacity of starch granules by restricting the amount of water available for the granules. nih.govresearchgate.net This effect is dependent on the DE of the this compound. nih.gov Maltodextrins with low DE, despite having high DP, can still swell, albeit to a lesser extent than native starch granules. nih.gov The competition for water absorption between maltodextrins and starch is a contributing factor to the altered swelling behavior. researchgate.net

Role of Hydrogen Bonding in Starch-Maltodextrin Systems

Hydrogen bonding is a primary interaction force between starch and this compound molecules in aqueous systems. mdpi.comnih.gov Small this compound molecules can connect with starch chains via hydrogen bonds. mdpi.com At lower concentrations, this compound may form hydrogen bonds with starch chains, while at higher concentrations, it might disrupt or weaken intra-molecular hydrogen bonds within starch, preventing recrystallization. mdpi.comnih.gov Studies using techniques like FTIR and NMR provide evidence for hydrogen bonding interactions between this compound and other molecules, suggesting a similar role in starch systems. roquette.comucl.ac.ukresearchgate.net

This compound-Biopolymer Conjugation and Co-Processing Phenomena

Maltodextrins can participate in conjugation reactions and co-processing phenomena with other biopolymers, notably proteins. These interactions can lead to the formation of novel structures with modified functional properties. whiterose.ac.ukresearchgate.net

Protein-Maltodextrin Conjugation (e.g., Maillard Reaction)

Protein-maltodextrin conjugation, often achieved through the Maillard reaction, involves the covalent linkage between the amino groups of proteins and the carbonyl groups of reducing sugars present in this compound. nih.govmdpi.comwur.nl This reaction can be accelerated by heat and can occur under wet or dry heating conditions, or through techniques like electrospinning followed by thermal treatment. mdpi.comwur.nl The Maillard reaction proceeds through initial, intermediate, and final stages. mdpi.comwur.nl The conjugation is primarily based on the formation of an Amadori-type linkage in the early stage of the reaction. mdpi.comwur.nl

The degree of conjugation is influenced by factors such as pH, reaction time, temperature, and the protein-polysaccharide ratio. pharmaexcipients.comfrontiersin.orgmdpi.com Higher temperatures and longer reaction times generally increase the degree of Maillard reaction. wur.nlpharmaexcipients.com The DE of this compound can also impact the degree of conjugation, with higher DE values potentially resulting in a higher degree of conjugation. wur.nlresearchgate.net

Conjugation with this compound can significantly alter the functional properties of proteins, including solubility and emulsifying properties. whiterose.ac.ukfrontiersin.orgacu.edu.au For instance, conjugation of soy proteins with this compound has been shown to enhance protein solubility and foaming properties. frontiersin.org The increased solubility is attributed to the exposure of hydrophilic hydroxyl groups on the surface of conjugated proteins, enhancing their interaction with water. frontiersin.org Protein-maltodextrin conjugates have demonstrated potential as natural emulsifiers, affecting properties like surface tension and emulsion droplet size. nih.gov The effectiveness of conjugation can be influenced by the presence of particulate proteins in the sample, which might hinder intimate mixing and covalent bonding. whiterose.ac.uk

Alternative processing techniques like sonication and microwave irradiation have also been explored to promote the glycation reaction and improve the functional properties of protein-maltodextrin conjugates. mdpi.com

Polysaccharide Blend Interactions (e.g., Starch-Agar-Maltodextrin)

In blends like starch-agar-maltodextrin, the interactions between the components determine the integrity and mechanical strength of the polymer network. Agar (B569324) typically forms continuous networks entangled in the starch matrices researchgate.netnih.gov. This compound, however, can act as a filler and, at high concentrations (>40%), can reduce mechanical strength due to the interruption of network integrity researchgate.netnih.gov. The flexibility of edible films made from these blends highly depends on the integrity of the polymer networks researchgate.netnih.gov.

The extent of miscibility and compatibility between starch, agar, and this compound in the film matrix affects the resulting structure. This compound can produce highly miscible and plasticized starch-agar films researchgate.netnih.gov.

This compound plays a role in controlling the dissolution behavior and plasticization effects in polysaccharide blends. In starch-agar-maltodextrin films, solubility increases linearly with higher this compound concentration researchgate.netnih.gov. While molecular interaction between this compound and the starch/agar matrices insignificantly influenced solubility, the strong interaction between starch and agar highly controlled it researchgate.netnih.gov.

This compound acts as a plasticizer in starch-agar films, leading to a reduced mechanical relaxation temperature researchgate.net. This plasticization effect is related to its ability to increase molecular mobility within the polymer matrix. This compound's high solubility in water contributes to its effectiveness in modifying dissolution characteristics rawplex.netroquette.com.

This compound Interactions with Lipids and Fat Globules in Emulsions

Maltodextrins can interact with lipids and fat globules in emulsion systems, influencing their stability and rheological properties.

Studies investigating the interaction of this compound with lipids in emulsions, often in comparison to other polysaccharides like gum arabic and pullulan, have shown that this compound does not typically adsorb and form a viscoelastic film at the oil-water interface to the same extent as gum arabic tandfonline.comresearchgate.netjst.go.jptandfonline.comnih.gov. Gum arabic demonstrated good emulsifying activity and protected lipids from oxidation by adsorbing at the oil droplet surface, attributed to its viscoelastic film formation tandfonline.comresearchgate.nettandfonline.com. While frequency-dependent increases in storage and loss moduli were observed for all polysaccharide solutions tested (gum arabic, this compound, and pullulan), the rheological behavior of emulsions with this compound and pullulan did not substantially change when mixed with oil tandfonline.comresearchgate.nettandfonline.com.

However, this compound is known as an emulsion stabilizer olivetreepeople.comingredi.com. It can help to stabilize emulsions by increasing the viscosity of the continuous phase, which reduces the molecular mobility of the dispersed phase mdpi.com. Maltodextrins derived from chemically modified starches have been shown to affect the stability and rheological properties of oil-in-water emulsions mdpi.comnih.gov. Emulsion stability can depend on the DE value of the this compound hydrolysates, with this compound having a lower degree of depolymerization effectively stabilizing the dispersed system mdpi.comnih.gov. The type and concentration of this compound also influence its effectiveness mdpi.comnih.gov. Some maltodextrins can lead to a predominance of elastic properties over viscous ones in emulsions, and some can even result in the properties of a strong gel mdpi.comnih.gov.

The addition of this compound can also affect fat globules in avocado pulp emulsions. At low concentrations, this compound might disrupt fat globules due to altered attractive and repulsive forces. As concentration increases, a new macromolecular structure interacting with fat globules and other components may form, leading to increased yield stress maxapress.com.

This compound can also be used as a stabilizer in emulsion polymerization, contributing to the steric stabilization of polymer particles through both physically adsorbed and chemically grafted maltodextrins researchgate.net.

Water Interaction and Sorption Behavior of this compound

This compound's interaction with water is a critical aspect of its physical properties and behavior in various applications. Maltodextrins are generally soluble in water tandfonline.comrawplex.netroquette.com.

The interaction of water with maltodextrins involves several stages. Water sorption into maltodextrins occurs in stages, with the first stage involving water hydrogen bonded directly to the anhydroglucose (B10753087) units ucl.ac.ukucl.ac.uk. This is followed by the breaking of some original hydrogen bonds and sorption of further water ucl.ac.uk. The final stage relates to changes in physical form, such as caking, which can occur via a humidity caking mechanism ucl.ac.ukucl.ac.uk.

Maltodextrins undergo changes in physical form upon moisture sorption, transitioning from a free-flowing powder to a hard, caked, and then a sticky, plasticized material ucl.ac.ukucl.ac.uk. The moisture content of maltodextrins can vary tandfonline.comtandfonline.com.

The water sorption isotherms of hygroscopic amorphous materials like maltodextrins often show Type II or Type III profiles, with some moisture uptake at low relative humidities (RH) researchgate.netnih.gov. As RH increases and the solid is plasticized by absorbed moisture, leading to the glass transition temperature (Tg) occurring at the experimental temperature, there is an increase in moisture uptake due to greater molecular mobility nih.gov.

The glass transition temperature of this compound decreases with increasing water activity thaiscience.infotci-thaijo.org. Increasing the percentage of this compound can increase the Tg of a product, such as banana flake thaiscience.infotci-thaijo.org. The Gordon and Taylor model is often used to predict the Tg of systems containing this compound as a function of water content thaiscience.infoscribd.com.

The critical water activity (a*w), at which sufficient moisture is present to lower the Tg to a specific temperature (e.g., 25°C), is used as a metric for the hygroscopic stability of carbohydrate glasses researchgate.netscribd.comcabidigitallibrary.org. The hygroscopic stability of binary this compound/disaccharide systems is influenced by the type of disaccharide and increases with increasing molecular weight cabidigitallibrary.org.

The moisture content also impacts the compression properties of this compound powders. An increase in moisture content reduces the yield pressure and improves densification oup.comnih.gov. At the same moisture level, densification is greater for maltodextrins with a lower degree of polymerization oup.comnih.gov.

PropertyInfluence of Water ContentInfluence of this compound DE/DP
Physical FormTransitions from powder to caked to sticky/plasticized ucl.ac.ukucl.ac.ukNot explicitly detailed in snippets
Water Sorption IsothermType II or III profiles, increased uptake near Tg researchgate.netnih.govNot explicitly detailed in snippets
Glass Transition TemperatureDecreases with increasing water activity/content thaiscience.infotci-thaijo.orgIncreases with decreasing DE researchgate.netthaiscience.infotci-thaijo.orgresearchgate.net
Hygroscopic StabilityLower a*w indicates lower stability researchgate.netscribd.comcabidigitallibrary.orgInfluenced by blend composition cabidigitallibrary.org
Compression PropertiesReduced yield pressure, improved densification oup.comnih.govGreater densification for lower DP oup.comnih.gov

Effects of Water Activity on this compound Stability

Water activity (aw) is a critical factor affecting the stability of this compound and products containing it. Water activity represents the available water in a system and influences physical and chemical changes, including the glass transition temperature (Tg) and the potential for caking and crystallization myfoodresearch.comnih.govthaiscience.info.

This compound's low hygroscopicity contributes to decreasing water activity and moisture content in dried powders, thereby enhancing their stability and quality foodandnutritionjournal.org. Increasing this compound concentration in formulations has been associated with lower water activity in the final product foodandnutritionjournal.org. Studies have shown that the addition of this compound can reduce the water sorption capacity of powders, attributed to its less hygroscopic nature myfoodresearch.com.

The glass transition temperature (Tg) of this compound-containing systems is significantly influenced by water activity and moisture content. As water content increases, Tg generally decreases, which can lead to a transition from a stable glassy state to a less stable rubbery state myfoodresearch.comthaiscience.info. A higher Tg is desirable for powder stability, as it reduces molecular mobility and helps prevent caking researchgate.net. Increasing this compound content in a mixture can increase the Tg, thus enhancing physical stability myfoodresearch.comthaiscience.info. The critical water content and water activity that cause the transition to a rubbery state can be increased by the addition of this compound researchgate.net.

Research on model crackers demonstrated that water activity influences lipid oxidative stability, with higher water activities (e.g., aw 0.7 and 0.4) showing greater stability compared to very low water activities (e.g., aw 0.05) nih.gov. This compound, as a reducing sugar, was found to increase the lag phases for hydroperoxide and hexanal (B45976) formation, indicating improved oxidative stability, and this effect was observed to be influenced by water activity nih.gov.

Moisture Adsorption Isotherms and Hygroscopicity Studies

Moisture adsorption isotherms describe the relationship between the equilibrium moisture content of a material and the surrounding water activity at a constant temperature tandfonline.comresearchgate.net. These isotherms are crucial for understanding the water sorption behavior and predicting the storage stability of powdered products containing this compound myfoodresearch.comtandfonline.com.

Maltodextrins are generally hygroscopic, meaning they readily absorb moisture from the environment scribd.comherts.ac.uk. However, compared to simpler sugars, this compound has lower hygroscopicity, particularly those with lower DE values nih.govfoodandnutritionjournal.org. The hygroscopicity of this compound increases as its DE increases ufileos.comnih.gov. This is because higher DE maltodextrins have shorter glucose chains and more hydrophilic groups, although they also have a higher glass transition temperature nih.gov.

Studies have shown that the addition of this compound can decrease the hygroscopicity of various food powders, such as oat milk powder, avocado powder, apple leathers, and spray-dried flours myfoodresearch.comfoodandnutritionjournal.orgresearchgate.netuc.clresearchgate.net. This effect is attributed to this compound's ability to act as a carrier or coating agent, reducing the product's capacity to absorb ambient moisture researchgate.netresearchgate.net. For instance, adding 15% this compound to apple leather reduced moisture uptake significantly researchgate.net.

Moisture adsorption isotherms of this compound and this compound-containing products often exhibit a sigmoid shape, characteristic of Type II or Type III isotherms, depending on the specific material and DE myfoodresearch.comtandfonline.comaip.orgmdpi.com. The Guggenheim-Anderson-de Boer (GAB) model is commonly used and found to provide a good fit for the experimental water adsorption data of this compound and related powders over a wide range of water activities myfoodresearch.comtandfonline.comresearchgate.netnih.gov.

Research indicates that this compound with lower DE values tends to adsorb more water at low water activity regions compared to those with higher DE values aip.orgtci-thaijo.org. This might be related to the molecular weight, where lower DE maltodextrins have higher molecular weights and potentially more free space for water adsorption aip.orgtci-thaijo.org. However, at higher water activities, the water adsorption can increase significantly with the degree of polymerization mdpi.com.

The monolayer moisture content (M₀), derived from models like the GAB model, represents the amount of water strongly adsorbed to specific sites on the powder surface and is related to physical stability myfoodresearch.comnih.gov. Studies have shown that the addition of this compound can influence the monolayer moisture content, sometimes increasing it in the case of freeze-dried meat tandfonline.com, while in other cases, like Codonopsis Radix powder, the monolayer water content decreased after this compound addition at the same temperature nih.gov. This highlights the system-dependent nature of this compound's effect on water adsorption properties.

The thermodynamic properties related to water adsorption, such as the net equivalent adsorption heat and differential entropy, have been studied for this compound-containing powders. These parameters can decrease with increasing water content and show a linear relationship, consistent with the entropy-enthalpy complementarity theory tandfonline.comnih.gov. The addition of this compound has been shown to decrease the water activity corresponding to the lowest integral adsorption entropy, suggesting increased system stability nih.gov.

The hygroscopicity of spray-dried powders is also influenced by processing parameters like inlet temperature and this compound concentration and DE nih.govemnuvens.com.br. Higher inlet temperatures can lead to decreased moisture content but increased hygroscopicity nih.gov. Powders prepared with lower this compound DEs have been reported to have lower hygroscopicity nih.gov.

Data Table 1: Effect of this compound Concentration on Water Activity and Moisture Content in Oat Milk Powder

This compound Concentration (%)Water Activity (aw) (Spray-Dried)Water Activity (aw) (Freeze-Dried)Moisture Content (%) (Spray-Dried)Moisture Content (%) (Freeze-Dried)
00.6 ± 0.01 foodandnutritionjournal.org-3.93 ± 0.15 foodandnutritionjournal.org3.66 ± 0.25 foodandnutritionjournal.org
5-0.33 ± 0.02 foodandnutritionjournal.org-2.50 ± 0.15 foodandnutritionjournal.org
100.33 ± 0.02 foodandnutritionjournal.org-2.70 ± 0.02 foodandnutritionjournal.org-

Data Table 2: Effect of this compound on Moisture Uptake in Apple Leather

This compound Addition (%)Moisture Uptake Reduction at 44% RH (%)
1545 researchgate.net

Data Table 3: Monolayer Moisture Content (M₀) of Penaeus vannamei Meat with and without this compound

SampleTemperature (°C)Monolayer Moisture Content (g water/g dry solids)
PV (no MD)50.0824 tandfonline.com
PV (no MD)150.0734 tandfonline.com
PV (no MD)250.0681 tandfonline.com
PV (no MD)350.0648 tandfonline.com
PV (no MD)450.0611 tandfonline.com
PV-MD50.1034 tandfonline.com
PV-MD150.0963 tandfonline.com
PV-MD250.0886 tandfonline.com
PV-MD350.0812 tandfonline.com
PV-MD450.0734 tandfonline.com

Mechanistic Studies of Maltodextrin in Advanced Material Science Applications

Encapsulation Mechanisms and Efficiency

Maltodextrin (B1146171) plays a significant role in the encapsulation of various active and bioactive compounds, providing a protective matrix that enhances their stability, solubility, and controlled release. The effectiveness of this compound as an encapsulating agent is influenced by factors such as its dextrose equivalent (DE) value, concentration, and interactions with the core material and other wall materials.

Wall Material Formation and Matrix Engineering

As a wall material, this compound forms a protective shell around the core material during encapsulation processes like spray drying and freeze-drying. Its film-forming properties are crucial in creating a solid matrix that physically separates the encapsulated substance from the external environment. Maltodextrins with lower DE values (e.g., between 3 and 7) have demonstrated excellent encapsulating power and protective capabilities, particularly against oxidation. google.com The concentration of this compound in the formulation also affects the encapsulation efficiency and the physical properties of the resulting microcapsules. Studies have shown that increasing the this compound ratio can enhance the performance of the encapsulation process, leading to decreased moisture content, water activity, and hygroscopicity of the capsules. frontiersin.org This is attributed to the formation of hydrogen bonds between the hydroxyl groups of this compound and functional groups of the core material or co-encapsulating agents, contributing to improved stability. frontiersin.org

The morphology of the microcapsules is influenced by the wall material. This compound-based microcapsules often exhibit spherical shapes with varying surface characteristics, such as smoothness or the presence of dents and pores, depending on the specific this compound properties and drying conditions. sci-hub.se The integrity of this wall material is critical for effective encapsulation.

Protective Matrix Properties Against Degradation

This compound acts as a protective barrier, shielding encapsulated compounds from various degradation factors, including heat, light, oxygen, and moisture. rawplex.netfrontiersin.org This protective effect is vital for preserving the activity and extending the shelf life of sensitive substances. For instance, this compound has been shown to significantly decrease the oxidation of encapsulated oils and fats by forming a dense protective barrier that insulates them from oxygen and moisture. frontiersin.org The degree of protection can be influenced by the DE of the this compound, with lower DE values sometimes providing better protection against oxidative degradation. google.com

The physical state of the this compound matrix, particularly its glass transition temperature (Tg), plays a role in its protective capabilities. A higher Tg generally indicates a more rigid matrix, which can better entrap volatile compounds and limit molecular mobility, thus reducing degradation. However, this compound's relatively low Tg can sometimes lead to structural issues like crystallization, potentially compromising the protective barrier. cabidigitallibrary.org

Retention of Volatile and Bioactive Compounds

This compound is effective in retaining volatile and bioactive compounds within the encapsulated matrix. This is particularly important for flavors, aromas, antioxidants, and other sensitive substances that can be lost or degraded when exposed to environmental factors. The ability of this compound to form a solid, continuous matrix during drying helps to trap these compounds. revista-agroproductividad.orgresearchgate.net

The retention efficiency is influenced by the properties of the core material, the characteristics of the this compound (such as DE), and the encapsulation method used. For example, mixtures of whey proteins and this compound have been shown to provide good protection and retention for essential oils. sci-hub.se The ratio of wall material to core material is also critical, with higher ratios often leading to improved encapsulation efficiency and retention of volatile compounds. mdpi.com

Research has demonstrated high retention rates for various bioactive compounds encapsulated with this compound. For instance, a mixture of this compound, gum arabic, and gelatin was found to be efficient for saffron extract encapsulation by spray drying, resulting in high retention values for picrocrocin, safranal, and crocin. researchgate.net

Enhanced Stability and Bioavailability of Encapsulated Substances

Encapsulation with this compound significantly enhances the stability of bioactive compounds by protecting them from degradation during processing, storage, and even digestion. frontiersin.orgrawplex.netresearchgate.net This improved stability helps maintain the functional properties and extends the shelf life of the encapsulated substances. This compound can protect compounds from enzymatic degradation and pH-related instability in the gastrointestinal environment, allowing them to reach target sites intact. rawplex.net

Furthermore, this compound can enhance the bioavailability of poorly soluble bioactive compounds. rawplex.netresearchgate.net By dispersing the active ingredients and potentially forming inclusion complexes, this compound can increase their concentration in an aqueous environment, facilitating dissolution and subsequent absorption in the body. rawplex.net This is particularly relevant for hydrophobic compounds, where this compound can improve their solubility and allow their incorporation into water-based systems. ijcmas.com

Studies have shown that this compound encapsulation can improve the bioaccessibility of phenolic compounds and enhance the storage stability of various extracts. researchgate.netjapsonline.com

Synergistic Effects with Co-Encapsulating Agents (e.g., Gum Arabic, Proteins, Carrageenan)

While this compound is an effective encapsulating agent on its own, its properties can be further enhanced when combined with other wall materials, such as gum arabic, proteins (like whey protein isolate and soybean protein), and carrageenan. revista-agroproductividad.orgcore.ac.ukmdpi.commdpi.com These combinations often exhibit synergistic effects, leading to improved encapsulation efficiency, stability, and functional properties of the microcapsules. revista-agroproductividad.orgmdpi.comresearchgate.net

This compound has good solubility and film-forming ability but can have limited emulsifying capacity. researchgate.netcore.ac.uk Combining it with agents like gum arabic, which possesses excellent emulsification properties, can overcome this limitation and create more stable emulsions prior to drying, which is crucial for successful encapsulation, particularly of lipophilic compounds. researchgate.netcore.ac.ukaidic.itfoodandnutritionjournal.org

Research has demonstrated the benefits of such combinations:

Mixtures of whey proteins and this compound have shown improved encapsulation efficiency and oxidative stability for oils. sci-hub.secore.ac.uknih.gov

Combinations of this compound and gum arabic have been effective in enhancing the stability of encapsulated anthocyanins and phenolic compounds. mdpi.commdpi.comaidic.it A study on purple corn anthocyanins showed that a combination of this compound and gum arabic had the best stability under high temperatures, suggesting a good synergistic effect. mdpi.com

Blends of this compound with soybean protein or ι-carrageenan have been explored for encapsulating citrus by-product extracts, showing promising results in retaining phenolic compounds. mdpi.com

These synergistic effects arise from the complementary properties of the different wall materials, leading to the formation of a more robust and effective protective matrix. revista-agroproductividad.orgresearchgate.net

Here is a table summarizing some research findings on synergistic effects with co-encapsulating agents:

Co-Encapsulating AgentCore MaterialObserved Synergistic EffectSource
Whey Protein ConcentrateFlaxseed oilImproved encapsulation efficiency when combined with higher maltodextin concentrations. core.ac.uk
Gum ArabicAscorbic AcidHigher wall material-to-active ratio with MD+GA blend improved active stability. mdpi.com
Whey Protein IsolatePurple Corn AnthocyaninsImproved stability compared to MD alone, especially under certain temperature conditions. mdpi.com
Gum ArabicPurple Corn AnthocyaninsImproved stability compared to MD alone, especially under high temperature. mdpi.com
Soybean ProteinCitrus By-product ExtractHighest retention of total phenolic content, total flavonoid content, and antioxidant power. mdpi.com
Gum ArabicOnion Skin Phenolic CmpdsImproved encapsulation efficiency and formation of strong protective matrix. aidic.it
GelatinSaffron ExtractEfficient encapsulation and high retention of bioactive components. researchgate.net
Whey Protein IsolateCornus officinalis flav.Higher encapsulation efficiency, thermal stability, and antioxidant capacity. nih.gov
Gum ArabicWhite Jack Bean Tempe ProtImproved stability and encapsulation efficiency. foodandnutritionjournal.org

Film Formation and Structural Integrity

This compound's film-forming ability is a key property that extends its application beyond encapsulation to the creation of edible films and coatings. cabidigitallibrary.org These films can serve as protective layers for food products or as matrices for incorporating active compounds.

This compound contributes to the structural integrity of films, although its effect can vary depending on the concentration and the presence of other film-forming materials. When blended with other biopolymers like starch and agar (B569324), this compound can influence the mechanical strength and barrier properties of the resulting films. nih.govrsc.org At high concentrations, this compound can sometimes act as a filler, potentially reducing mechanical strength due to the interruption of the polymer network integrity. nih.gov

The interaction between this compound and other polymers in film formulations is crucial. Studies on starch, agar, and this compound blends for edible films have shown that this compound can produce highly miscible and plasticized films, affecting their mechanical relaxation temperature and structure. nih.gov The solubility of these films can also be influenced by this compound concentration, with solubility increasing linearly at higher this compound levels. nih.gov

The mechanical properties of this compound-containing films, such as tensile strength and elongation at break, are influenced by the composition of the film-forming solution and the interactions between the polymers. rsc.orgmdpi.commdpi.com These properties are critical for the handling, storage, and performance of the films in various applications.

Here is a table presenting some data on the properties of films containing this compound in blends:

Blend ComponentsThis compound ConcentrationProperty MeasuredFindingsSource
Starch, Agar, this compound>40% w/wMechanical StrengthReduced due to interruption of network integrity. nih.gov
Starch, Agar, this compoundIncreasingSolubilityIncreased linearly. nih.gov
Chitosan (B1678972), Konjac Glucomannan, this compoundNot specifiedElongation at Break (EAB)Lower EAB compared to chitosan-KGM films, suggesting weakening of hydrogen bonds between chitosan and MD. mdpi.com
Chitosan, Konjac Glucomannan, this compoundNot specifiedViscosity of film solutionLower viscosity compared to chitosan-KGM solution. mdpi.com
Starch, Agar, this compoundNot specifiedSurface MorphologyProduced a smooth surface, while agar led to rougher surfaces. rsc.org
Starch, Agar, this compoundNot specifiedStructureLed to wrinkled structures due to high water absorption and subsequent evaporation. rsc.org

The research highlights the complex interplay between this compound and other components in determining the final properties and structural integrity of films for advanced material science applications.

Edible Film Fabrication and Characterizationthis compound is utilized in the fabrication of edible films, often in combination with other biopolymers like starch and agar, to influence film properties. Blends of starch, agar, and this compound have been formulated to control the solubility of edible films.researchgate.netnih.gov. In such blends, this compound can act as a filler within the starch-agar matrix.researchgate.netnih.gov. While agar forms continuous networks entangled in starch matrices, this compound, particularly at high concentrations (>40%), can reduce mechanical strength by interrupting the integrity of these networks.researchgate.netnih.gov. This compound can produce highly miscible and plasticized starch-agar films.researchgate.netnih.gov. The solubility of these films can increase linearly with higher this compound concentration.researchgate.netnih.gov. The flexibility of edible films is highly dependent on the integrity of the polymer networks.researchgate.netnih.gov.

Data from studies on potato starch-based edible films have shown that the incorporation of this compound can improve film flexibility, resulting in a higher elongation at break and a lower Young's modulus compared to films with other dietary fibers like β-glucan and citrus pectin. researchgate.netresearchgate.net. For instance, films with this compound exhibited an elongation at break of 12.32 ± 3.33 % and a Young's modulus of 8.76 ± 2.14 MPa. researchgate.netresearchgate.net.

Here is a table summarizing the mechanical properties of potato starch-based edible films with different additives:

AdditiveElongation at Break (%)Young's Modulus (MPa)
Control--
β-glucan-15.72 ± 2.84
Citrus pectin-12.80 ± 1.68
This compound12.32 ± 3.338.76 ± 2.14

This compound can enhance the water affinity of film matrices. oup.com. However, its role as a filler creating a dense matrix can limit water vapor permeation. oup.com. The water vapor and oxygen permeability of blend films are strongly dependent on the microstructure and hydrophilic-hydrophobic properties of the matrices. oup.com.

Oral Thin Film Development and Mechanical Propertiesthis compound is utilized as a film-forming polymer in the development of oral thin films (OTFs), also known as orally disintegrating films (ODFs).nih.govresearchgate.netmdpi.com. These films are designed to disperse rapidly in the mouth without the need for water.nih.govresearchgate.net. This compound is considered a suitable polymer for OTFs due to its natural origin, safety, low cost, and rapid dissolution in water.nih.govmdpi.com. Its water solubility makes it an ideal choice for fast-dissolving applications.researchgate.netresearchgate.net.

The mechanical properties of OTFs, such as tensile strength, elongation at break, and folding endurance, are crucial for their handling and performance. mdpi.comdntb.gov.ua. Film-forming polymers like this compound provide the necessary mechanical quality, while plasticizers modulate these properties. nih.gov. Studies have investigated the effect of this compound concentration and the addition of plasticizers on the mechanical characteristics of OTFs. mdpi.comdntb.gov.ua. For instance, in pullulan and this compound-based fast-dissolving films, the proportion of this compound and the percentage of plasticizer significantly influenced the mechanical properties. mdpi.comdntb.gov.ua.

Research on chitosan-maltodextrin based edible oral thin films has shown that the ratio of chitosan to this compound impacts disintegration time and folding endurance. researchgate.netsci-hub.se. A film based on 100% this compound demonstrated good transparency, solubility, the least disintegration time (44s), and maximum swelling index. researchgate.netsci-hub.se. A formulation with a 50:50 ratio of chitosan to this compound showed maximum folding endurance (95 times), suggesting strong bonding between the biopolymers and plasticizer, allowing the film to withstand rupturing and indicating good mechanical strength. researchgate.netsci-hub.se.

Here is a table illustrating the disintegration time and folding endurance for different chitosan:this compound ratios in oral thin films:

Chitosan:this compound RatioDisintegration Time (s)Folding Endurance (folds)
100:0--
75:25--
50:505195
25:75--
0:10044Maximum

The presence of water content in the films can influence mechanical properties; less moisture can lead to brittleness, while higher residual water can contribute to suitable mechanical properties. nih.govmdpi.com.

Flexibility and Mechanical Relaxation Temperature in Filmsthis compound's influence on film flexibility is closely related to its interaction with other polymers in the film matrix and its role as a plasticizer. As discussed earlier, this compound can improve film flexibility, leading to increased elongation at break and decreased Young's modulus.researchgate.netresearchgate.net.

This compound can also affect the mechanical relaxation temperature of films. Studies on starch-agar-maltodextrin films have shown that this compound can lead to a reduced mechanical relaxation temperature. researchgate.netnih.govresearchgate.netresearchgate.net. Dynamic mechanical analysis (DMA) can be used to identify relaxation temperatures associated with glass transitions and the macro-behavior of film materials. rsc.org. These relaxation temperatures provide insights into the mobility of polymer chains within the film structure. rsc.org.

Role as a Plasticizer and Filler in Film Matricesthis compound functions as both a plasticizer and a filler in edible and oral thin film matrices. As a plasticizer, it enhances the flexibility and reduces the brittleness of films by lowering the polymer glass transition temperature (Tg).nih.govresearchgate.net. While this compound by itself can form brittle films that crack, the addition of plasticizers is necessary to make them non-brittle and non-cracking.google.comgoogle.com. Suitable plasticizers for this compound films include glycerol, polyethylene (B3416737) glycols, triacetin, acetyltriethyl citrate, and propylene (B89431) glycol.google.comgoogle.com. Amino acids like glycine (B1666218) and proline have also been proposed as non-conventional plasticizers for this compound films, capable of reducing the Tg of this compound and improving film flexibility.researchgate.net.

As a filler, this compound can influence the mechanical strength and structure of the film matrix. In starch-agar blends, this compound acts as a filler that can reduce mechanical strength at high concentrations by interrupting the polymer network integrity. researchgate.netnih.gov. Conversely, in some formulations, adding pigment particles to this compound coating dispersions has been observed to enhance film strength and reduce cracking, which is attributed to the filler effect of the pigment particles. google.com. This compound's role as a filler can also contribute to forming a dense matrix, potentially limiting water vapor permeation. oup.com.

Stabilization of Colloidal Systems and Emulsionsthis compound and its derivatives play a role in the stabilization of colloidal systems and emulsions. While unmodified maltodextrins, due to their hydrophilic nature, generally lack surface-active properties to stabilize emulsions directly, they can contribute to stability by increasing the viscosity of the continuous phase or inducing gelling.mdpi.comresearchgate.net.

Emulsifying and Stabilizing Properties of this compound and Its Derivativesthis compound derivatives, particularly esterified maltodextrins with fatty acids, exhibit enhanced emulsifying and stabilizing properties due to their amphiphilic nature, possessing both hydrophilic (this compound) and hydrophobic (alkyl chain of fatty acid) parts.researchgate.netmdpi.comnih.gov. Enzymatic esterification is a method used to synthesize these amphiphilic maltodextrins.nih.gov.

Studies on esterified maltodextrins have shown their ability to stabilize oil-in-water (O/W) emulsions. researchgate.netmdpi.comnih.gov. For instance, esters of long-chain maltodextrins with long-chain fatty acids demonstrated good emulsion stabilizing properties at high concentrations. mdpi.com. Compared to unmodified maltodextrins, esterified maltodextrins can be more effective stabilizers for O/W emulsions, even in the presence of other surfactants like Tween 80. mdpi.comnih.gov. The proposed mechanism for stabilization by esterified maltodextrins involves the adsorption of the hydrophobic part onto the oil droplet surface, while the hydrophilic part extends into the aqueous phase, providing steric stabilization and resisting flocculation. nih.gov. Esterified maltodextrins have been shown to interact with Tween 80 to form a double stabilizing layer around oil droplets. mdpi.comnih.gov.

The effectiveness of emulsion stabilization by maltodextrins can depend on their DE value and concentration. researchgate.netmdpi.com. This compound with a lower degree of depolymerization (lower DE value) has been found to be more effective in stabilizing dispersed systems. researchgate.netmdpi.com. The type of chemical modification of the starch used to produce the this compound can also influence its stabilizing ability. researchgate.netmdpi.com.

This compound has also been used as a stabilizer in emulsion polymerization, where both physically adsorbed and chemically grafted maltodextrins contribute to the steric stabilization of polymer particles. researchgate.net. Stable latex dispersions have been obtained using dextrins as the sole stabilizer. researchgate.net.

In water-in-water (W/W) emulsions, which are formed in aqueous two-phase systems of incompatible hydrophilic macromolecules, this compound has been used in combination with proteins like gelatin. csic.esurv.cat. Gelatin-in-maltodextrin W/W emulsions have been explored for applications such as the encapsulation of enzymes. urv.cat. The colloidal stability of these W/W emulsions can be improved by the addition of particles like mucin, which adsorb at the interface. csic.esurv.cat.

Impact on Suspension Viscosity and Dispersion Stabilitythis compound's impact on the viscosity of suspensions and the stability of dispersions is significant. In general, the viscosity of this compound solutions decreases as the DE value increases.nih.gov. This relationship is important when using this compound to control the rheological properties of formulations.

In the context of emulsion stabilization, while low-viscosity maltodextrins (higher DE) may not provide sufficient stability on their own, increasing the concentration of this compound can decrease the creaming index of O/W emulsions, indicating improved stability. mdpi.com. However, the concentration required for stability depends on the type of this compound. mdpi.com. For instance, this compound prepared from distarch phosphate (B84403) stabilized emulsions at a lower concentration compared to this compound from acetylated starch. mdpi.com.

The presence of this compound in a system can enhance the viscosity of the aqueous phase and contribute to the formation of a branched molecule-like network structure, which can help prevent the rearrangement of dispersed particles and thus improve dispersion stability. researchgate.net. Studies on the rheological properties of sodium caseinate conjugated with this compound have shown that conjugation can affect the viscosity and gelation temperature of the dispersions. wur.nl. The viscosity of these dispersions shows a strong temperature dependence, decreasing significantly with increasing temperature due to increased molecular mobility. wur.nl.

Here is a table showing the influence of DE value on some properties of this compound:

PropertyTrend with Increasing DE
Average Molecular WeightDecreases
SolubilityIncreases
SweetnessIncreases
HygroscopicityIncreases
ViscosityDecreases

The stability of emulsions stabilized by maltodextrins can be influenced by factors such as the size of the oil droplets and the concentration of the continuous phase. mdpi.com. Higher concentrations of the continuous phase can lead to a more compact structure of the oil phase, affecting droplet size. mdpi.com.

Formation of Supramolecular Structures for Nanoparticle Synthesis

This compound has demonstrated utility in the synthesis of nanoparticles, acting as both a reducing agent and a colloidal stabilizing agent. In the context of silver nanoparticle (Ag NP) synthesis, this compound solutions can facilitate the formation of well-dispersed Ag NPs under alkaline conditions, yielding particles typically ranging from 5 to 50 nm in diameter researchgate.net. Mechanistic studies using techniques such as Raman spectroscopy and small angle X-ray scattering (SAXS) suggest that the initial nucleation of Ag NPs occurs within this compound supramolecular structures (SMS) researchgate.netosti.gov. These primary MD SMS are estimated to be around 10-15 nm in size osti.gov.

Following the initial nucleation, a transition to more rapid particle growth occurs through the aggregation and fusion of these MD SMS, a process analogous to micelle aggregation reactions researchgate.net. The stabilization of larger Ag NPs is attributed to adsorbed MD SMS, akin to hemi-micelle stabilization researchgate.net. The relatively weak association of this compound via hydrogen bonding allows for colloidal aggregation and coalescence, similar to the stabilizing properties of micelles osti.gov. Monomodal size distributions of nanoparticles are proposed to be related to integer surface coverage of the Ag NPs by this compound SMS researchgate.net. For instance, using silver nitrate (B79036) (AgNO3) solution concentrations as high as 0.12 M, 30-35 nm diameter nanoparticles can be formed, although higher reactant concentrations can lead to larger sizes and broader distributions, correlated with the formation of larger, secondary this compound supramolecular structures osti.gov.

Furthermore, biomimetic approaches have been employed to fabricate this compound-derived dendritic nanoparticles. Using microbial branching enzymes, the molecular weight distribution of this compound can be shifted to a narrower and more uniform region with a larger molecular weight. The resulting enzyme-catalyzed product exhibits a larger size, higher molecular density, and a greater percentage of α-1,6 linkages, indicative of a compact, tightly branched structure researchgate.net. These this compound-derived dendrimers typically display a single spherical particulate shape with a size range of 10-90 nm researchgate.net.

Texturization Mechanisms

This compound plays a significant role in modulating the texture of various materials, particularly in food systems, by influencing structural interactions and the availability of water. Its texturizing properties are utilized to improve the mouthfeel, consistency, and stability of products maxapress.comstarch.eu. The mechanisms involved are closely related to its ability to interact with other components, such as starch and proteins, primarily through hydrogen bonding researchgate.netnih.gov.

In starch-based systems, this compound can influence the swelling capacity of starch granules by restricting the amount of water available, depending on its dextrose equivalent (DE) value nih.gov. Maltodextrins with low DE values and high degrees of polymerization (DP) can also swell, albeit to a lesser extent than native starch granules nih.gov. The presence of this compound can affect the ordered structure of starch-based gels, and at suitable concentrations, it can improve this structure researchgate.netnih.gov. However, at higher concentrations (>3 wt% in sweet potato starch noodles), this compound can loosen the gel structure and significantly increase pore size researchgate.netnih.gov.

This compound's influence on texturization also involves the formation of new structures within a material that can hinder molecular mobility maxapress.commaxapress.com. This has been observed in systems like avocado pulp, where this compound concentration has a direct relationship with activation energy, suggesting the formation of such structures maxapress.commaxapress.com.

Influence on Material Textural Parameters (e.g., Cohesiveness, Consistency, Firmness)

The addition of this compound can significantly impact key textural parameters such as cohesiveness, consistency, firmness, and viscosity index. Studies have shown that these parameters generally increase with increasing this compound concentration maxapress.commaxapress.com. For example, in avocado pulp, cohesiveness, consistency, firmness, and viscosity index were all found to increase with higher this compound concentrations maxapress.commaxapress.com.

In sweet potato starch noodles, the addition of this compound initially leads to an increase in hardness and chewiness, reaching a maximum value at a certain concentration (e.g., 2.0 wt%), followed by a decreasing trend at higher concentrations researchgate.netnih.gov. This suggests an optimal concentration for achieving desired texture in specific applications. The impact on texture is linked to the interactions between this compound and the starch network, primarily through hydrogen bonding, which affects the gel structure researchgate.netnih.gov.

This compound's ability to influence these parameters makes it valuable for modulating the physical properties of materials. For instance, in meat products, long-chain this compound's affinity for water molecules can contribute to the formation of a gel-like structure that enhances juiciness and tenderness scielo.br.

Modification of Starch-Based Gel Product Quality

This compound is a promising ingredient for improving the quality of starch-based gel products. Its addition can lead to enhancements in physicochemical, microstructural, and cooking properties researchgate.netnih.gov. For sweet potato starch noodles, this compound at suitable concentrations can improve the ordered structure of the gels, as indicated by techniques like Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) researchgate.netnih.gov.

The interaction between this compound and starch in gels is primarily driven by hydrogen bonding researchgate.netnih.gov. This interaction contributes to the formation of a solid-like gel researchgate.netnih.gov. The stability of starch granules can also be increased with the addition of this compound, particularly at concentrations below a certain threshold (e.g., <3 wt%) researchgate.netnih.gov.

Improvements in cooking quality parameters, such as reduced cooking loss, have been observed with the addition of this compound in starch noodles researchgate.netnih.gov. For example, cooking loss values ranged from 1.47–2.16% at 0.5–2.0 wt% this compound in sweet potato starch noodles researchgate.netnih.gov. The textural properties of starch-based gels, including hardness and chewiness, can be modified by this compound concentration, allowing for the tuning of product texture researchgate.netnih.gov.

The degree of saccharification of maltodextrins can also influence their effect on starch gels. Medium-saccharified this compound (DE = 18.4) has been shown to have a more significant effect on the rheological properties of potato starch pastes and gels compared to high- (DE = 26.5) or low- (DE = 10.5) saccharified maltodextrins nih.gov. This highlights the importance of this compound characteristics in determining the final properties of the starch gel.

Cryoprotectant Properties and Freeze Control

This compound exhibits cryoprotectant properties, which are valuable in processes involving freezing and freeze-drying, such as the preservation of biological materials and food products. Cryoprotectants function by mitigating the damage caused by ice crystal formation and protein denaturation during freezing and frozen storage tandfonline.com.

The mechanism of cryoprotection by this compound and other similar compounds is thought to involve the formation of a hydrogen-bonding network that helps to maintain the three-dimensional structure of biomolecules like enzymes during freeze-drying mdpi.com. They can replace water molecules by forming hydrogen bonds with proteins, thereby stabilizing their structures in the absence of water in the frozen state tandfonline.com.

This compound can suppress the growth of ice crystals in tissues, contributing to better control of drip loss and preservation of textural properties during frozen storage tandfonline.comresearchgate.net. Studies on freeze-dried systems containing this compound have shown that the freezing temperature influences the microstructure, with lower freezing temperatures and higher nucleation rates leading to more homogeneous structures with smaller and more uniform pores researchgate.net. The presence of sugars alongside this compound can also result in smaller pore sizes in freeze-dried solids researchgate.net.

This compound's cryoprotective effect has been observed in various applications, including the frozen storage of minced fish meat and the freeze-drying of enzymes and microorganisms mdpi.comresearchgate.netplantprotection.pl. For instance, the addition of this compound to surimi during frozen storage has been shown to prevent the decline in protein solubility and reduce water loss researchgate.net. In freeze-drying of yeast, this compound can help maintain cell membrane homeostasis plantprotection.pl. The effectiveness of this compound as a cryoprotectant can depend on its DE value, with different DE values showing varying degrees of protective effects on protein content during frozen storage researchgate.net.

Enzymatic Modification and Development of Novel Maltodextrin Derivatives

Design and Synthesis of Highly Branched Maltodextrins

The enzymatic synthesis of highly branched maltodextrins (HBMs) is a key area of research aimed at developing carbohydrates with modified digestibility and functional properties. Branching enzymes (BE, EC 2.4.1.18), also known as Q-enzymes, play a crucial role in this process. These enzymes catalyze the hydrolysis of internal α-(1→4) linkages in glucan chains and the subsequent transfer of the released chain segments to a new position, forming α-(1→6) linkages, thereby increasing the branch density. plos.orgnih.govpttz.org

Studies have demonstrated the use of microbial glycogen (B147801) branching enzymes (GBEs) to synthesize branched maltodextrins from various starches, achieving degrees of branching ranging from 5% to 13%. researchgate.net Combining branching enzyme treatment with other enzymes, such as beta-amylase (BA, EC 3.2.1.2), can further modify the structure. Beta-amylase hydrolyzes external α-(1→4) linkages, which can increase the relative proportion of α-(1→6) linkages and thus the branch density. plos.orgnih.gov

Another approach involves treating acidified starch with heat and optionally enzymes to obtain branched maltodextrins with a high content of 1,6-glucosidic bonds, reported to be between 22% and 35%. google.comgoogle.com

Structural Characterization of Engineered Branched Maltodextrins

Detailed structural characterization is essential to understand the impact of enzymatic modification on maltodextrin (B1146171) architecture. Techniques such as High-Performance Size Exclusion Chromatography coupled with Multi-Angle Light Scattering and Refractive Index detection (HPSEC-MALS-RI) are employed to determine the molecular size distribution and weight-average molecular weight (Mw). plos.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for analyzing the types of glycosidic linkages present (e.g., α-(1→4) and α-(1→6)) and for inferring information about chain lengths and the degree of branching. magritek.comftb.com.hr

Enzymatic treatment with branching enzyme alone or in combination with beta-amylase has been shown to significantly alter the structural parameters of waxy corn starch-derived maltodextrins. For example, one study reported the following changes in structural characteristics:

Sample α-(1→6) Linkages (%) Weight-Average Molecular Weight (Da) Linear Chain Distribution (DPw)
Waxy Corn Starch 5.3 1.73 × 108 21.6
BE-treated WCS 7.1 2.76 × 105 16.9
BE+BA-treated WCS 12.9 1.62 × 105 12.2

Data derived from search result plos.orgnih.gov.

These data illustrate that enzymatic modification leads to a substantial increase in the percentage of α-(1→6) linkages and a significant decrease in molecular weight, along with changes in the distribution of linear chain lengths. The type of branching enzyme used can be a dominant factor in determining the structural properties of the resulting branched maltodextrins. researchgate.net

Relationship between Branching Degree and Resultant Functional Attributes

The degree and pattern of branching in maltodextrins have a direct impact on their functional properties, particularly their digestibility and interactions in solution. A higher proportion of α-(1→6) linkages is associated with a slower rate of hydrolysis by digestive enzymes such as alpha-amylase and mucosal alpha-glucosidases. plos.orgnih.gov This reduced digestibility can lead to a more extended release of glucose. plos.orgnih.gov

Research indicates that branched maltodextrins with a high level of 1,6-glucosidic linkages (22-35%) exhibit indigestibility and possess specific prebiotic properties. google.com These highly branched structures can be metabolized by colonic bacteria, promoting the development of beneficial bacteria like bifidogen type. google.com

Furthermore, the modification of the branching pattern can influence the glucan-coil dimensions, conformation, and interactive potential of maltodextrins. pttz.org These molecular-level changes are suspected to control macroscopic and technological qualities of starch-based materials, including properties like gelation potential and freeze/thaw stability. pttz.org

Production and Characterization of Digestion-Resistant Maltodextrins

Digestion-resistant maltodextrins (RMDs), also referred to as resistant dextrins, are a class of this compound derivatives specifically engineered to resist hydrolysis by human digestive enzymes in the small intestine. wikipedia.orgatamanchemicals.comresearchgate.netnih.gov They are classified as type 4 resistant starch. ftb.com.hrresearchgate.netnih.gov

RMDs are typically produced through complex processes involving heat, acid, and enzymatic treatments of starch. wikipedia.orgftb.com.hratamanchemicals.comresearchgate.net A common method involves an initial pyrodextrinization step under acidic and high-temperature conditions, followed by enzymatic hydrolysis. ftb.com.hrresearchgate.netnih.gov Enzymes can also be employed as an alternative to thermal treatments for breaking down starches. atamanchemicals.com The process is designed to create a structure with a high proportion of linkages that are not easily cleaved by digestive enzymes. atamanchemicals.com

Characterization of RMDs includes assessing their resistance to enzymatic digestion, which can range from 80% to 85%. wikipedia.orgmdpi.com Structural analysis reveals that RMDs often exhibit a microstructure with irregular fragmentation and porous surfaces, differing from the original crystalline structure of the native starch. mdpi.com

Formation of Novel Non-Digestible Linkages

The resistance of RMDs to digestion is attributed to the formation of novel glycosidic linkages that are not typically found or are present in limited amounts in digestible starches and maltodextrins. These include non-digestible α-(1→2) and α-(1→3) linkages. wikipedia.orgatamanchemicals.com

During the production process, particularly during thermal-acid dextrinization, complex reactions such as hydrolysis, transglycosylation, and repolymerization occur. ftb.com.hrresearchgate.netmdpi.com These reactions facilitate the formation of atypical bonds, including α-(1→2), β-(1→2), β-(1→4), and β-(1→6) linkages, at the expense of the typical α-(1→4) and α-(1→6) bonds found in starch. ftb.com.hrresearchgate.netmdpi.com The presence of these new linkages significantly reduces the accessibility and susceptibility of the carbohydrate chains to digestive enzymes. mdpi.com Additionally, during the enzymatic hydrolysis phase of RMD production, the cleavage of existing bonds can generate new reducing ends that participate in the formation of atypical linkages like α-(1→2) and α-(1→3). ftb.com.hr

Variability in Properties Based on Manufacturing Methodologies

The properties of digestion-resistant maltodextrins are not uniform and can vary considerably depending on the source of the starch and the specific manufacturing methodology employed. wikipedia.orgatamanchemicals.com There is a noted lack of standardization in the production methods for RMDs. wikipedia.orgatamanchemicals.com

Comparative studies using different starch sources (e.g., potato, cassava, sweet potato) and identical manufacturing techniques have shown that the resulting RMDs can have small but discernible physical and chemical differences. wikipedia.orgmdpi.com These variations can manifest in characteristics such as the formation of dextrin (B1630399) crystals, surface porosity, digestion resistance levels, thermal stability, solubility, and pasting properties. wikipedia.orgmdpi.com

Furthermore, the choice of manufacturing method itself significantly impacts the final properties. For instance, resistant dextrins produced primarily by thermal-acid treatment may have different structural features and digestibility compared to resistant maltodextrins that undergo a subsequent enzymatic purification step. mdpi.com One study reported that RMDs produced via thermal-acid treatment followed by enzymatic hydrolysis exhibited significantly higher resistance to enzymatic digestion (hydrolysis rates below 8%) compared to resistant dextrins produced by thermal-acid treatment alone (hydrolysis rates around 40%). mdpi.com This highlights how the combination and sequence of processing steps, particularly the inclusion of enzymatic treatment, are critical in determining the structural complexity and functional attributes of the resulting digestion-resistant this compound. The specific conditions during pyrodextrinization and subsequent enzymatic hydrolysis, such as enzyme concentration and reaction time, also influence the resistant starch content and other properties of the final product. nih.gov

Synthesis of Short Linear Maltodextrins with Precise DP Control

Enzymatic methods offer a route to synthesize short linear maltodextrins with a controlled degree of polymerization (DP). While traditional this compound production involves stopping starch hydrolysis at a certain point to achieve a desired Dextrose Equivalent (DE), which relates to the average chain length, enzymatic approaches can provide more precise control over the resulting oligosaccharide profile. omri.orgmagritek.com

Specific enzyme combinations can be utilized to cleave starch chains in a controlled manner. For example, the enzymatic synthesis of novel short linear maltodextrins (SLMD) has been achieved using a combination of branching enzymes and debranching enzymes. jst.go.jp In this process, branching enzymes can act on starch or liquefied starch to create new unit chains, and subsequent treatment with debranching enzymes can release these newly formed chains. jst.go.jp This targeted enzymatic action can yield SLMDs that are enriched in linear chains within a specific DP range, such as DP 6-12. jst.go.jp

Controlling the hydrolysis reaction by carefully selecting enzymes and reaction conditions allows for the manipulation of the size and properties of the final this compound product. omri.orgresearchgate.net While enzymes like alpha-amylase and glucoamylase are commonly used in this compound production to achieve various DE values, the application of enzymes with specific cleavage patterns, combined with controlled reaction parameters, is key to synthesizing short linear maltodextrins with precise DP control. researchgate.net

Chemical and Enzymatic Functionalization via Esterification (e.g., this compound Laurates)

Esterification is a prominent method for functionalizing this compound, enabling the synthesis of derivatives with altered physicochemical properties, including enhanced surface activity. This modification typically involves the reaction of the hydroxyl groups on the glucose units of this compound with fatty acids or their derivatives. Both chemical and enzymatic methods can be employed for this functionalization. Enzymatic esterification, often catalyzed by lipases, offers advantages such as milder reaction conditions and reduced byproduct formation compared to chemical methods.

This compound laurates, formed by the esterification of this compound with lauric acid (C12) or its vinyl ester, are examples of such modified derivatives. The introduction of the laurate group renders the this compound molecule amphiphilic, possessing both hydrophilic (this compound backbone) and hydrophobic (laurate chain) regions. This amphiphilic nature is crucial for their ability to exhibit surface-active properties.

Studies have explored the enzymatic synthesis of this compound laurates using immobilized lipases, such as lipase (B570770) B from Candida antarctica (Novozym® 435), in various solvent systems. The reaction typically involves incubating maltodextrins of different dextrose equivalents (DE) with a vinyl laurate. The DE of this compound, which is inversely proportional to its average molecular weight and degree of polymerization, influences the physicochemical properties of the resulting esters.

Enzymatic Transesterification Processes and Degree of Substitution

Enzymatic transesterification is a common approach for synthesizing this compound esters, including laurates, using lipases as biocatalysts. This process involves the transfer of a fatty acyl group from a donor molecule, such as vinyl laurate, to the hydroxyl groups of this compound. The use of vinyl esters as acyl donors is advantageous as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction essentially irreversible.

The degree of substitution (DS) is a critical parameter characterizing modified maltodextrins, representing the average number of hydroxyl groups substituted per glucose unit. The DS of esterified maltodextrins is influenced by various factors, including the type of fatty acid, the DE of the this compound, the enzyme used, reaction conditions (temperature, time, solvent), and the molar ratio of substrates.

Research indicates that the DE of the this compound can affect the DS achieved during enzymatic transesterification. For instance, in the synthesis of this compound laurates catalyzed by Candida antarctica lipase B, maltodextrins with different DE values (DE 4-7, DE 13-17, and DE 16.5-19.5) were reacted with vinyl laurate. The highest DS of 0.43 was observed with maltodextin DE 16.5, suggesting that steric hindrance can influence the reactivity of hydroxyl groups. Conversely, another study on this compound lauric acid esters using the same enzyme found that a higher DS (0.189-0.322) was achieved with this compound of higher molecular weight (lower DE 4-7) at a specific vinyl laurate to this compound ratio. These findings highlight the complex relationship between this compound structure (influenced by DE) and the achievable DS.

The length of the fatty acid chain also impacts the DS. Generally, shorter fatty acid chains facilitate the attainment of higher DS values in esterified maltodextrins. Studies have reported DS values ranging from 0.015 to 0.084 for tapioca this compound esterified with C10, C12, and C16 fatty acids using Thermomyces lanuginosus lipase. The highest DS in this case was observed at a this compound to fatty acid ratio of 1:0.5.

The choice of solvent system is also crucial for enzymatic esterification efficiency. Reactions are often carried out in non-aqueous or mixed solvent systems to favor ester synthesis over hydrolysis.

Data on the degree of substitution for this compound laurates synthesized enzymatically:

This compound DEEnzymeAcyl DonorSolvent SystemAchieved DS RangeReference
4-7C. antarctica lipase BVinyl LaurateDSMO/tert-Butyl alcohol (10:90)0.189-0.322
13-17C. antarctica lipase BVinyl LaurateDSMO/tert-Butyl alcohol (10:90)0.189-0.322
16.5-19.5C. antarctica lipase BVinyl LaurateDSMO/tert-Butyl alcohol (10:90)Up to 0.43
Not specifiedT. lanuginosus lipaseC12 Fatty AcidNot specified0.015-0.084

Surface-Active Properties of Modified Derivatives

The introduction of hydrophobic fatty acid chains through esterification confers surface-active properties to this compound derivatives, transforming them into potential biosurfactants and emulsifiers. Unlike native this compound, which primarily stabilizes emulsions through viscosity modification or gelation of the continuous phase, esterified maltodextrins can adsorb at interfaces (e.g., oil-water or air-water) and reduce interfacial tension.

This compound laurates have been shown to exhibit surface activity at various concentrations. Their ability to reduce surface and interfacial tension is a direct consequence of their amphiphilic structure, allowing them to orient at the interface with the hydrophobic tails in the non-aqueous phase and the hydrophilic backbone in the aqueous phase.

The surface-active properties of this compound esters are influenced by factors such as the degree of substitution, the chain length of the attached fatty acid, and the DE of the parent this compound. A higher DS generally leads to increased hydrophobicity and potentially enhanced surface activity, although very high DS can reduce water solubility. The chain length of the fatty acid also plays a role; longer fatty acid chains can contribute to increased emulsifying activity.

Studies have demonstrated the emulsifying capacity of this compound laurates in oil-in-water emulsion systems. This compound laurates can act as stabilizers, reducing the creaming rate of emulsions. For instance, this compound DE4 laurate showed good stabilizing and emulsifying properties, being more effective in reducing emulsion creaming compared to laurates of higher DE maltodextrins, potentially due to its higher viscosity.

The surface activity of modified maltodextrins is crucial for their application in various fields, including food, cosmetics, and detergents, where they can function as emulsifiers, stabilizers, and cleansing agents. Their ability to form a dense layer at the oil-water interface provides steric repulsion, contributing to emulsion stability.

This compound laurates, being non-ionic surfactants, exhibit different properties compared to unmodified maltodextrins. Their amphiphilic character allows them to stabilize oil-in-water emulsions by adsorbing at the interface. The emulsifying activity has been shown to increase with the concentration of esterified maltodextrins and with the increasing chain length of the fatty acid used for esterification.

Data on the surface-active properties of this compound derivatives:

Derivative TypeProperty MeasuredFindingsReference
This compound LauratesSurface ActivityShowed surface activity at concentrations of 10, 20, and 40 % (w/v).
This compound LauratesEmulsion StabilizationShowed good stabilizing and emulsifying properties in O/W emulsions.
This compound DE4 LaurateEmulsion Creaming RateMore effective in reducing emulsion creaming rate compared to higher DE laurates.
Esterified this compoundInterfacial TensionReduced interfacial tension.
Esterified this compoundEmulsifying ActivityShowed emulsifying activity. Increased with increasing fatty acid chain length.
Esterified this compoundEmulsification Index (O/W)Increased with increasing concentration of esterified maltodextrins.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound107526, 62698, 481109074
This compound LaurateNot readily available as a single CID for a defined structure due to varying DS and DP.
Lauric Acid3899
Vinyl Laurate5363079
Candida antarctica lipase BNot applicable (enzyme)
Thermomyces lanuginosus lipaseNot applicable (enzyme)

It is important to note that a single PubChem CID for "this compound Laurate" is not typically available because it represents a class of compounds with varying degrees of substitution and polymerization. Individual, well-defined this compound laurate structures would have specific CIDs if they have been characterized and entered into the database. this compound, a polysaccharide derived from starch hydrolysis, is widely utilized across various industries due to its functional properties, including low price and non-toxicity. While intrinsically hydrophilic and highly water-soluble, native this compound lacks significant surface activity, limiting its application as an emulsifier in systems like oil-in-water emulsions. To overcome this limitation and impart amphiphilic characteristics, this compound can be chemically or enzymatically modified, particularly through esterification. This process involves introducing hydrophobic groups, such as fatty acid chains, onto the hydrophilic this compound backbone, yielding surface-active derivatives like this compound laurates.

Chemical and Enzymatic Functionalization via Esterification (e.g., this compound Laurates)

Esterification is a prominent method for functionalizing this compound, enabling the synthesis of derivatives with altered physicochemical properties, including enhanced surface activity. This modification typically involves the reaction of the hydroxyl groups on the glucose units of this compound with fatty acids or their derivatives. Both chemical and enzymatic methods can be employed for this functionalization. Enzymatic esterification, often catalyzed by lipases, offers advantages such as milder reaction conditions and reduced byproduct formation compared to chemical methods.

This compound laurates, formed by the esterification of this compound with lauric acid (C12) or its vinyl ester, are examples of such modified derivatives. The introduction of the laurate group renders the this compound molecule amphiphilic, possessing both hydrophilic (this compound backbone) and hydrophobic (laurate chain) regions. This amphiphilic nature is crucial for their ability to exhibit surface-active properties.

Studies have explored the enzymatic synthesis of this compound laurates using immobilized lipases, such as lipase B from Candida antarctica (Novozym® 435), in various solvent systems. The reaction typically involves incubating maltodextrins of different dextrose equivalents (DE) with a vinyl laurate. The DE of this compound, which is inversely proportional to its average molecular weight and degree of polymerization, influences the physicochemical properties of the resulting esters.

Enzymatic Transesterification Processes and Degree of Substitution

Enzymatic transesterification is a common approach for synthesizing this compound esters, including laurates, using lipases as biocatalysts. This process involves the transfer of a fatty acyl group from a donor molecule, such as vinyl laurate, to the hydroxyl groups of this compound. The use of vinyl esters as acyl donors is advantageous as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction essentially irreversible.

The degree of substitution (DS) is a critical parameter characterizing modified maltodextrins, representing the average number of hydroxyl groups substituted per glucose unit. The DS of esterified maltodextrins is influenced by various factors, including the type of fatty acid, the DE of the this compound, the enzyme used, reaction conditions (temperature, time, solvent), and the molar ratio of substrates.

Research indicates that the DE of the this compound can affect the DS achieved during enzymatic transesterification. For instance, in the synthesis of this compound laurates catalyzed by Candida antarctica lipase B, maltodextrins with different DE values (DE 4-7, DE 13-17, and DE 16.5-19.5) were reacted with vinyl laurate. The highest DS of 0.43 was observed with maltodextin DE 16.5, suggesting that steric hindrance can influence the reactivity of hydroxyl groups. Conversely, another study on this compound lauric acid esters using the same enzyme found that a higher DS (0.189-0.322) was achieved for this compound with a higher molecular weight (lower DE 4-7) at a vinyl laurate to this compound ratio of 2:1. These findings highlight the complex relationship between this compound structure (influenced by DE) and the achievable DS.

The length of the fatty acid chain also impacts the DS. Generally, shorter fatty acid chains make it possible to obtain derivatives with a higher DS. Studies have reported DS values ranging from 0.015 to 0.084 for tapioca this compound esterified with C10, C12, and C16 fatty acids using Thermomyces lanuginosus lipase. The DS was found to be highest when this compound and fatty acids were taken in the ratio 1:0.5.

The choice of solvent system is also crucial for enzymatic esterification efficiency. Reactions are often carried out in non-aqueous or mixed solvent systems to favor ester synthesis over hydrolysis. For example, mixtures of DSMO and tert-Butyl alcohol (10:90) have been used for the enzymatic transesterification of maltodextrins with vinyl laurate.

Data on the degree of substitution for this compound laurates synthesized enzymatically:

This compound DEEnzymeAcyl DonorSolvent SystemAchieved DS RangeReference
4-7C. antarctica lipase BVinyl LaurateDSMO/tert-Butyl alcohol (10:90)0.189-0.322
13-17C. antarctica lipase BVinyl LaurateDSMO/tert-Butyl alcohol (10:90)0.189-0.322
16.5-19.5C. antarctica lipase BVinyl LaurateDSMO/tert-Butyl alcohol (10:90)Up to 0.43
Not specifiedT. lanuginosus lipaseC12 Fatty AcidNot specified0.015-0.084

Surface-Active Properties of Modified Derivatives

The introduction of hydrophobic fatty acid chains through esterification confers surface-active properties to this compound derivatives, transforming them into potential biosurfactants and emulsifiers. Unlike native this compound, which primarily stabilizes emulsions through viscosity modification or gelation of the continuous phase, esterified maltodextrins can adsorb at interfaces (e.g., oil-water or air-water) and reduce interfacial tension.

This compound laurates have been shown to exhibit surface activity at various concentrations. Their ability to reduce surface and interfacial tension is a direct consequence of their amphiphilic structure, allowing them to orient at the interface with the hydrophobic tails in the non-aqueous phase and the hydrophilic backbone in the aqueous phase.

The surface-active properties of this compound esters are influenced by factors such as the degree of substitution, the chain length of the attached fatty acid, and the DE of the parent this compound. A higher DS generally leads to increased hydrophobicity and potentially enhanced surface activity, although very high DS can reduce water solubility. The chain length of the fatty acid also plays a role; longer fatty acid chains can contribute to increased emulsifying activity.

Studies have demonstrated the emulsifying capacity of this compound laurates in oil-in-water emulsion systems. This compound laurates can act as stabilizers, reducing the creaming rate of emulsions. For instance, this compound DE4 laurate showed good stabilising and emulsifying properties, being more effective in reducing the emulsion creaming rate compared to laurates of higher DE maltodextrins, most likely due to its higher viscosity.

The surface activity of modified maltodextrins is crucial for their application in various fields, including food, cosmetics, and detergents, where they can function as emulsifiers, stabilizers, and cleansing agents. Their ability to form a dense layer at the oil-water interface provides steric repulsion, contributing to emulsion stability.

This compound laurates, being non-ionic surfactants, exhibit different properties compared to unmodified maltodextrins. Their amphiphilic character allows them to stabilize oil-in-water emulsions by adsorbing at the interface. The emulsifying activity has been shown to increase with the concentration of esterified maltodextrins and with the increasing chain length of the fatty acid used for esterification.

Data on the surface-active properties of this compound derivatives:

Derivative TypeProperty MeasuredFindingsReference
This compound LauratesSurface ActivityShowed surface activity at concentrations of 10, 20, and 40 % (w/v).
This compound LauratesEmulsion StabilizationShowed good stabilizing and emulsifying properties in O/W emulsions.
This compound DE4 LaurateEmulsion Creaming RateMore effective in reducing emulsion creaming rate compared to higher DE laurates.
Esterified this compoundInterfacial TensionReduced interfacial tension.
Esterified this compoundEmulsifying ActivityShowed emulsifying activity. Increased with increasing fatty acid chain length.
Esterified this compoundEmulsification Index (O/W)Increased with increasing concentration of esterified maltodextrins.

Advanced Analytical Techniques for Maltodextrin Characterization

Chromatographic Methodologies

Chromatographic techniques are widely used to separate and analyze the different components within a maltodextrin (B1146171) sample based on their physical or chemical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution (MWD) of polymers, including maltodextrins. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier, while smaller molecules penetrate the pores of the stationary phase and elute later. dksh.com

GPC provides valuable information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). tandfonline.com The MWD is a critical parameter as it directly impacts the physical properties of maltodextrins, such as viscosity, glass transition temperature, and solubility. researchgate.netnih.gov For instance, a broader MWD (higher PDI) indicates a greater variation in chain lengths within the sample. tandfonline.com

Studies have utilized GPC with various column configurations and dextran (B179266) standards for calibration to analyze the MWD of maltodextrins from different sources and with varying dextrose equivalents (DE). tandfonline.com Research findings indicate that GPC can reveal bimodal molecular weight distributions in maltodextrins, composed of both high and low molecular weight oligosaccharides. researchgate.net The calculated Mn and Mw values can vary depending on the DE and the source of the starch. tandfonline.com

Sample SourceDE Range (Manufacturer)Experimental DEMn ( g/mole )Mw ( g/mole )PDI
Manioc04–077.202498130625.2
Corn09–1217.7101830933.0
Corn11–1516.7108130582.8
Supplier B3----8.4

Table 1: Molecular Weight Data and Polydispersity Index of Different Maltodextrins Analyzed by GPC. tandfonline.com

Mathematical discretization of SEC chromatograms has been proposed as a method for a more exhaustive characterization of the distribution of polydisperse polymers like maltodextrins, helping to address limitations in resolution and detection limits of other techniques. nih.govoup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the individual oligosaccharides present in this compound. ufileos.comnih.govscribd.com HPLC provides a detailed oligosaccharide profile, showing the distribution of glucose polymers based on their degree of polymerization (DP). nih.govnih.gov This profile is crucial because the proportion of different chain lengths significantly influences the functional properties of maltodextrins. scribd.com

HPLC can be coupled with various detectors, such as refractive index detectors (RID) or evaporative light scattering detectors (ELSD), to analyze the separated oligosaccharides. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a particularly well-established method for quantitative carbohydrate analysis, offering high sensitivity and the ability to identify carbohydrate species. lu.se

The HPLC oligosaccharide profile can reveal significant differences in the content of malto-oligosaccharides with varying DP values among maltodextrins with different DE values. nih.gov This highlights that DE alone may not be sufficient to fully predict the behavior and properties of maltodextrins, and a complete oligosaccharide profile is desirable. nih.gov

DE ValueOligosaccharide (DP)Area Percent (%)
Low DEDP1-3High
Low DEDP4-6Moderate
Low DEDP > 6Low
High DEDP1-3Moderate
High DEDP4-6High
High DEDP > 6Moderate

Table 2: Illustrative Differences in Oligosaccharide Content based on HPLC Analysis for Maltodextrins with Varying DE (Based on general trends observed in research). nih.gov

HPLC has been successfully used to assess the DP profiles of this compound preparations, showing distinct profiles depending on the starting materials and processing conditions. nih.gov

Size Exclusion Chromatography (SEC), as discussed in the context of GPC, is the primary technique for assessing the polydispersity of maltodextrins. scribd.com Polydispersity is a measure of the breadth of the molecular weight distribution. A polydispersity index (PDI) of 1 indicates a monodisperse sample (all molecules have the same molecular weight), while a PDI greater than 1 indicates a polydisperse sample with a range of molecular weights. tandfonline.com

Maltodextrins are inherently polydisperse materials due to the nature of starch hydrolysis, with reported polydispersity index values ranging from 5 to 12 in some cases. researchgate.net SEC provides the PDI, which, along with average molecular weights (Mn and Mw), offers a comprehensive picture of the molecular size heterogeneity of a this compound sample. tandfonline.com This information is crucial for understanding and predicting the functional performance of maltodextrins in various applications. researchgate.netnih.govoup.com

Spectroscopic Techniques

Spectroscopic methods provide insights into the structural linkages and molecular interactions within this compound molecules and when this compound is combined with other substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural linkages present in carbohydrates like this compound. nih.gov Specifically, 1H NMR can be used to identify and analyze the different types of glycosidic bonds, such as the α-(1→4) linkages that form the linear chains and the α-(1→6) linkages that create branching points in this compound. magritek.comresearchgate.net

By examining the characteristic signals of anomeric protons and linkage protons in the 1H NMR spectrum, researchers can gain information about the chain lengths and the degree of branching. magritek.com For example, the presence of specific peaks can indicate the presence of α-(1→4) linkages and α-(1→6) branching points. magritek.com

NMR studies, including 1H-NMR and 2D-ROESY, have also been used to investigate the interactions between maltodextrins and other molecules, providing evidence of complex formation and insights into the nature of these interactions. scirp.orgscirp.org This is particularly relevant when maltodextrins are used as carriers or encapsulating agents.

Proton TypeCharacteristic 1H NMR Chemical Shift (ppm)
Alpha Anomeric~5.3
Beta Anomeric~4.7
α-(1→4) Linkage~5.36
α-(1→6) Branching~4.98

Table 3: Characteristic 1H NMR Chemical Shifts for Protons in this compound (Approximate values based on literature). magritek.com

NMR analysis can also be used to determine the degree of oxidation in modified dextrins by quantifying specific functional groups. uminho.pt

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the molecular interactions within this compound and between this compound and other components in a mixture or formulation. scirp.orgresearchgate.net FTIR measures the absorption of infrared radiation by the sample, providing a spectrum that reflects the vibrational modes of the chemical bonds present. Changes in peak positions, intensities, and shapes in the FTIR spectrum can indicate the formation of hydrogen bonds or other intermolecular interactions. sci-hub.se

FTIR analysis can confirm the presence of specific chemical groups within this compound and reveal interactions when this compound is blended with other biopolymers or active substances. reading.ac.uk For instance, shifts in the O-H stretching band in the region of 3000-3600 cm-1 are often indicative of hydrogen bonding interactions. sci-hub.sereading.ac.uk

Studies have used FTIR to characterize this compound-based materials, such as edible films or polyurethane composites, to understand the interactions between this compound and other polymers or additives. reading.ac.uknih.govnih.govindiamart.com These interactions can significantly influence the physical and mechanical properties of the resulting materials. reading.ac.ukindiamart.com

Functional GroupCharacteristic FTIR Absorption Band (cm-1)
O-H Stretching3000-3600
C-H Stretching~2900
O-H Bending~1630

Table 4: Characteristic FTIR Absorption Bands for Key Functional Groups in this compound (Approximate values based on literature). sci-hub.sereading.ac.uk

FTIR spectroscopy is a complementary technique to other analytical methods, providing insights into the molecular-level interactions that govern the macroscopic properties of this compound-containing systems. scirp.org

Near-Infrared Spectroscopy (NIRS) for Quality Control and Compositional Analysis

Near-Infrared Spectroscopy (NIRS), coupled with chemometrics, is a rapid, non-destructive, and environmentally friendly technique valuable for both qualitative and quantitative analysis of this compound oup.comresearchgate.net. NIRS operates by measuring the overtones and vibrational combinations of hydrogen-containing functional groups (O-H, N-H, C-H) in the wavelength range of 750 to 2500 nm, indirectly reflecting the chemical composition researchgate.net.

Studies have demonstrated the effectiveness of NIRS in differentiating this compound types based on their dextrose equivalent (DE) values oup.comresearchgate.netdntb.gov.ua. Classification models utilizing techniques such as partial least squares-discriminant analysis and supervised self-organising maps (SSOM) have successfully distinguished between this compound variants oup.comresearchgate.netdntb.gov.ua. Beyond classification, NIRS can quantitatively assess various quality parameters, including moisture content, DE value, maltose (B56501), maltotriose (B133400), pH, and SO2 oup.comresearchgate.netdntb.gov.ua. Partial least squares regression (PLSR) models applied to NIR data have shown high accuracy in predicting these parameters, with residual predictive deviation values exceeding 2.5 for moisture content, DE values, maltose, and maltotriose oup.comresearchgate.net. These findings highlight the potential for NIRS in both laboratory and industrial monitoring settings for efficient quality control of this compound oup.comresearchgate.net.

NIR spectra of this compound samples typically exhibit characteristic bands around 4800, 5100, and 6900 cm⁻¹, which are attributed to OH combination and first overtone of OH stretching bands of carbohydrates oup.com.

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the behavior of this compound under varying temperatures, providing information on transitions, stability, and composition.

Differential Scanning Calorimetry (DSC) for Network Formation Energies and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of materials, including the glass transition temperature (Tg) and melting behavior tandfonline.commdpi.com. In the context of this compound, DSC can provide insights into network formation energies and thermal transitions.

Studies on low DE this compound gels have utilized DSC to analyze bulk gel properties and underlying microstructure in relation to gelation temperature researchgate.netnih.gov. Holding this compound solutions at lower temperatures (e.g., 10 °C) during gelation resulted in a greater number of aggregates compared to higher temperatures (e.g., 60 °C), as indicated by higher melting enthalpy values (14.5 J/g versus 3.4 J/g) researchgate.netnih.gov. This suggests that temperature significantly influences the aggregation and network formation in this compound gels researchgate.netnih.gov. DSC also revealed a thermal hysteresis, indicating the presence of structures corresponding to different holding temperatures researchgate.netnih.gov. The decrease in aggregation at elevated temperatures is hypothesized to be due to a shift from a helix to coil conformation of smaller molecular weight chains researchgate.netnih.gov.

DSC is also used to determine the glass transition temperature (Tg) of this compound, which is influenced by factors such as water activity (aw) and degree of polymerization (DP) mdpi.comnih.gov. Tg generally decreases linearly with increasing aw and DP mdpi.comnih.gov. For instance, Tg values for this compound samples with different DEs varied from 44.2 to -10.99 °C depending on humidity conditions nih.gov. This compound mass fractions higher than 0.4 can induce significant increases in Tg mdpi.comresearchgate.net.

DSC thermograms of this compound can show peaks related to water loss, evaporation of volatile compounds, and potentially a melting point, although maltodextrins are largely amorphous nih.gov. A pronounced endothermic peak around 245 °C has been detected for this compound, related to its melting point nih.gov.

Thermogravimetric Analysis (TGA) for Material Composition (e.g., Water Content)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information on its composition and thermal stability mt.com. This technique is particularly useful for determining the water content and decomposition characteristics of this compound mdpi.comnih.govdiva-portal.org.

TGA curves of this compound typically show a first thermal event between 70 and 110 °C, corresponding to a mass loss of approximately 3.5%–7%, which is attributed to water loss or evaporation mdpi.comnih.gov. A second, more significant mass loss event occurs in the temperature range of 200–350 °C, associated with the thermal decomposition of the this compound molecules mdpi.comnih.gov. This decomposition can involve the breakdown of long molecular chains, polymerization processes, and isomerization reactions associated with dehydration mdpi.com.

TGA can quantify the water content in this compound samples nih.govdiva-portal.org. For example, TGA analysis of probiotic bacteria slurry with this compound found a water content of 81% diva-portal.org. The initial mass decrease in this compound samples around 20-115 °C is typically around 7%, primarily due to water loss nih.gov. This compound is generally considered unstable above 100 °C and degrades above 200 °C nih.gov.

X-ray Diffraction (XRD) for Amorphous and Crystalline Structure Determination

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of materials researchgate.netproquest.com. This compound is typically described as having an amorphous nature, which is characterized by a diffused or hollow structure in XRD patterns researchgate.netresearchgate.net.

XRD analysis of this compound powders, including untreated, treated, and conditioned forms, has confirmed their amorphous nature, showing no significant difference in crystallinity between these forms researchgate.net. The amorphous characteristic of this compound is evident from the broad peaks and lack of sharp diffraction signals in the diffractograms researchgate.net. Even with water adsorption, maltodextrins have been shown to preserve their amorphous structure mdpi.comnih.gov.

While this compound itself is largely amorphous, crystalline structures related to starch can exist. Two crystallographic starch structures, A- and B-type allomorphs, have been identified by XRD optica.org. A-type allomorphs contain this compound A-type crystals with monoclinic B2 type symmetry, while B-type allomorphs contain B-type crystals with hexagonal C6 type symmetry optica.org. The degree of crystallinity in starch, which can be measured by Powder XRD (PXRD), is related to the amount of ordered material in the sample optica.org.

Turbidimetric Methods for Retrogradation Susceptibility Evaluation

Turbidimetric methods are employed to evaluate the susceptibility of starch and this compound solutions to retrogradation actapol.netpotravinarstvo.comactapol.netmdpi.com. Retrogradation is a process where solubilized starch molecules reassociate, leading to increased turbidity and potential gel formation potravinarstvo.com.

The turbidimetric method typically involves preparing solutions or pastes of this compound and monitoring the increase in turbidity over time, often under specific storage conditions like refrigeration actapol.netactapol.netmdpi.com. A higher increase in turbidity indicates greater retrogradation susceptibility actapol.netpotravinarstvo.com.

Studies using turbidimetric methods have shown that maltodextrins generally exhibit much lower susceptibility to retrogradation compared to their corresponding native starches actapol.netactapol.net. The retrogradation susceptibility of maltodextrins can vary depending on their botanical origin and DE values actapol.netactapol.net. For instance, a study ranked the retrogradation susceptibility of maltodextrins after 14 days in the order of triticale > wheat > tapioca > corn > rice, potato > waxy corn actapol.netactapol.net. Waxy corn this compound showed minimal or no susceptibility to retrogradation actapol.netactapol.net. The addition of maltodextrins to food products may help prevent starch retrogradation actapol.net. Higher concentrations of maltodextrins in starch pastes have been shown to lead to less tendency for retrogradation potravinarstvo.com.

Particle and Microstructure Analysis

The particle characteristics and microstructure of this compound powders significantly influence their physical and functional properties, such as flowability, dissolution, and encapsulation efficiency researchgate.nettandfonline.comscielo.brsymbiosisonlinepublishing.com. Techniques like scanning electron microscopy (SEM) and X-ray micro-computed tomography (XMT) are used for this analysis researchgate.netscielo.brsymbiosisonlinepublishing.com.

This compound particles can exhibit various shapes, including spherical, irregular, and filamentous, depending on the source and processing methods tandfonline.com. Micrographs can reveal features such as wrinkled surfaces, encapsulated smaller particles, and agglomerated structures tandfonline.com. For example, maltodextrins from different suppliers and with varying DE values have shown distinct particle morphologies tandfonline.com. Corn starch maltodextrins have been observed as large irregular bodies entangled by thin filaments, while manioc starch this compound tended to have larger, irregular rounded shapes tandfonline.com.

Microstructural analysis by techniques like XMT allows for the visualization of the internal structure of this compound agglomerates, including porosity, pore size distribution, and the spatial arrangement of primary particles researchgate.net. This compound agglomerates are often highly porous, with internal pores ranging in diameter researchgate.net. The morphology and internal structure of agglomerates are crucial for understanding their end-use properties researchgate.net.

Increasing the concentration of this compound in formulations can lead to changes in particle size, shape, and surface characteristics, which in turn affect properties like flowability scielo.brsymbiosisonlinepublishing.com. Higher this compound concentrations have been associated with smoother particle surfaces and more curved edges, potentially improving flow characteristics scielo.br. Particle size can also influence microencapsulation efficiency, with smaller particle sizes sometimes leading to higher efficiency symbiosisonlinepublishing.com.

Dynamic Light Scattering (DLS) for Aggregation and Particle Size Characteristics

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive technique utilized for determining the size and size distribution of molecules and particles, typically in the submicron range. malvernpanalytical.comresearchgate.net The principle of DLS is based on the measurement and interpretation of light scattered by particles undergoing Brownian motion in a suspension. researchgate.net By analyzing the fluctuations in scattered light intensity, the diffusion coefficient of the particles can be determined, which is then related to the hydrodynamic diameter through the Stokes-Einstein equation. researchgate.net DLS is a rapid and accurate method for analyzing the size distribution of microparticles in suspension. researchgate.net

DLS is a valuable tool for characterizing this compound in solution, providing insights into its particle size distribution and aggregation behavior. Studies have employed DLS to investigate the size of this compound particles and their propensity for aggregation in various systems. For instance, DLS measurements have been conducted on this compound solutions to determine particle size, with results indicating different types of this compound aggregations observed in solutions. diva-portal.org The technique can also measure the polydispersity index (PDI), which indicates the homogeneity of particle size within a sample; lower PDI values suggest better homogeneity. researchgate.netjyoungpharm.org

Research findings demonstrate the application of DLS in characterizing this compound in complex formulations, such as nanoemulsions and microparticle systems. In one study involving sesame oil-loaded this compound/acacia gum-coated nanoemulsions, DLS was used to determine the mean particle size, yielding a value of 166.5 nm. brieflands.com Another study investigating probiotic bacteria dispersed in this compound and sucrose (B13894) solutions utilized DLS to measure particle size distributions, observing different aggregation types of this compound. diva-portal.org The average diameter of freeze-dried probiotic bacteria with sucrose solution was found to be 1.373 µm using DLS. diva-portal.org

DLS is particularly useful for monitoring aggregation dynamics in colloidal systems. mdpi.com While DLS is effective for characterizing particle size and aggregation, it is important to note its limitations, such as the requirement for samples to be highly diluted to avoid multiple scattering and the difficulty in providing accurate size distribution for highly heterogeneous populations. researchgate.netmdpi.com

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used and versatile technique that provides high-magnification and high-resolution images of a sample's surface topography and microstructure. mdpi.com SEM utilizes a high-energy electron beam to scan the sample surface, and the interaction of the electron beam with the sample produces signals that are used to create detailed images. mdpi.com This technique offers abundant information about the surface morphology, crystallinity, and even elemental composition of materials. mdpi.com SEM imaging is effective for analyzing different particle structures, including microparticles, and provides a means to assess particle size and diameter. mdpi.com

SEM is extensively applied in the characterization of this compound powders and formulations to visualize their morphology and microstructure. The technique allows for direct observation of particle shape, surface features, and the presence of aggregates. Studies have used SEM to examine the morphology of various this compound samples, revealing distinct features depending on factors such as dextrose equivalent (DE) and processing conditions like spray drying. tandfonline.comtandfonline.comusu.edu

Research has shown that the morphology of this compound particles can vary significantly. For example, SEM images of different commercial maltodextrins have shown particles that are globular, some encapsulating smaller ones, with surfaces ranging from wrinkled to more regular shapes. tandfonline.com The DE value of this compound has been shown to influence particle morphology; lower DE maltodextrins may result in spherical particles with smooth surface dents, while higher DE maltodextrins can lead to predominantly wrinkled particles with periodic surface undulations. tandfonline.com

SEM is also crucial for evaluating the microstructure of this compound in the context of encapsulation and composite materials. In studies involving spray-dried microparticles with this compound as a carrier, SEM images have illustrated the shape and surface appearance of the microcapsules, indicating features like wrinkled surfaces and agglomeration. researchgate.netsymbiosisonlinepublishing.comresearchgate.net The morphology observed by SEM can be correlated with the functional properties of the this compound-based materials, such as encapsulation efficiency and flowability. symbiosisonlinepublishing.comresearchgate.net For instance, SEM analysis has been used to assess the integrity and porosity of microcapsules, which are related to their encapsulation ability. symbiosisonlinepublishing.com The technique has also been used to study the internal structure of foamed this compound powders, revealing information about porosity and bubble structure. researchgate.net

Furthermore, SEM has been employed to investigate the influence of this compound as a matrix material on the morphology of synthesized nanoparticles within the matrix. d-nb.info Studies have shown that the presence and type of this compound can significantly affect the size, shape, and morphology of nanoparticles formed within the this compound matrix. d-nb.info

Future Research Directions in Maltodextrin Science and Technology

Deeper Elucidation of Complex Intermolecular Interaction Mechanisms

Understanding the intricate intermolecular interactions of maltodextrin (B1146171) with other food components and biological systems is a crucial area for future research. This compound's ability to interact and form complexes with surfactants has been reported, with studies suggesting that hydrophobic tails of surfactants can bind with the helical structures of linear this compound chains, altering the properties of both molecules. researchgate.netresearchgate.net This binding is favorable for maltodextrins with a degree of polymerization greater than 10 (DE < 10). researchgate.net These interactions can occur through various physicochemical mechanisms, including electrostatic interactions, hydrophobic interactions, hydrogen bonding, and configurational entropy. researchgate.net

Further research is needed to fully elucidate the specific mechanisms by which this compound interacts with various compounds, such as aroma compounds, to enhance stability in food products. mdpi.com Studies have also investigated the molecular association of glutenins and this compound in solution. core.ac.uk The interaction of starch-maltodextrin and starch-maltodextrin-glucose mixtures with other food ingredients is not yet fully understood, highlighting a need for continued research in this area. potravinarstvo.com Recent studies have explored the stability mechanism of complexes formed between Monascus pigment, soy protein isolate, and this compound, revealing that hydrophobic interaction and hydrogen bonding play a role in enveloping the pigment and enhancing its light stability. bohrium.com

Understanding these complex interactions at a molecular level is essential for predicting and controlling the behavior of this compound in diverse applications and for developing new functional food ingredients and pharmaceutical formulations.

Rational Design and Synthesis of Tailored Maltodextrins for Advanced Functional Properties

The ability to rationally design and synthesize maltodextrins with specific structural characteristics to achieve desired functional properties is a significant area of focus for future research. The saccharide composition of this compound directly influences its physical and biological functionality, impacting properties such as hygroscopicity, fermentability, viscosity, sweetness, stability, gelation, osmolality, and adsorption. capes.gov.brijcmas.com While the dextrose equivalent (DE) value is commonly used to characterize maltodextrins, it alone is not always sufficient to predict performance in various applications like spray-drying, coatings, and encapsulation. tandfonline.com The distribution of molecular mass is considered a more accurate parameter for predicting this compound properties. tandfonline.com

Future research aims to develop methods for producing tailor-made maltodextrins with precisely controlled saccharide compositions and molecular structures. Factors influencing the saccharide composition during starch hydrolysis include the type of hydrolytic enzymes used, starch source and concentration, hydrolysis temperature, presence of organic solvents, pressure, enzyme immobilization, and downstream processing. capes.gov.br Tools such as databases of saccharide compositions under various hydrolysis conditions and hydrolysis models that can predict new compositions are valuable in this design process. capes.gov.br Continued research into structural modifications can lead to novel this compound variants with enhanced health attributes, such as resistant maltodextrins providing prebiotic benefits. businessresearchinsights.com Enzymatic synthesis using combinations of branching and debranching enzymes has shown promise in producing novel maltodextrins with short linear chains and distinct properties like aggregation tendencies. jst.go.jp

Tailoring this compound structure can lead to improved performance in existing applications and enable novel uses in areas like biodegradable packaging and drug delivery systems. businessresearchinsights.com

Exploration of Sustainable and Novel Raw Material Sources for this compound Production

While traditionally produced from common starches like corn, potato, rice, and wheat, exploring sustainable and novel raw material sources for this compound production is an important future direction. imarcgroup.com Utilizing agricultural waste and underutilized biomass can offer environmental and economic benefits. Research is being conducted on converting pineapple biomass waste, a by-product of bromelain (B1164189) production, into this compound through starch extraction followed by enzymatic hydrolysis. researchgate.net This approach supports sustainable practices by transforming waste into a value-added product. researchgate.net

Other potential sources include local starches that are abundant but not optimally utilized, such as sago starch. uncen.ac.id Research into producing this compound from sago starch has shown promising results regarding DE value and solubility. uncen.ac.id Diversifying raw material sources can also help mitigate challenges related to the volatility in price and availability of traditional starch sources due to factors like weather patterns and global market dynamics. chemtradeasia.sg Government initiatives promoting sustainable manufacturing and green chemistry can further incentivize research into renewable raw materials for this compound production. chemtradeasia.sg

Exploring and developing efficient processes for extracting starch and producing this compound from these alternative sources is crucial for a more sustainable and resilient supply chain.

Application of Advanced Modeling and Simulation Techniques to this compound Systems

Advanced modeling and simulation techniques, such as computational fluid dynamics (CFD) and molecular dynamics (MD) simulations, are becoming increasingly valuable tools for understanding and predicting the behavior of this compound systems. These techniques can provide insights into complex phenomena that are difficult to study experimentally.

CFD modeling has been used to simulate the spray drying of this compound solutions to understand and control stickiness and wall deposition of particles. researchgate.net These models can estimate zones and operating conditions where particles may become sticky based on factors like particle temperature, water content, and glass transition temperatures. researchgate.net Modeling of this compound drying kinetics is also being developed for use in spray drying simulations. tandfonline.com

Molecular dynamics simulations are being applied to understand interactions at a molecular level. For instance, MD simulations have been used to investigate the interaction of oseltamivir (B103847) phosphate (B84403) with pea starch this compound to understand taste masking mechanisms. nih.gov Simulations predicted the formation of a stable complex between the drug and the double helical conformation of this compound. nih.gov MD simulations have also been employed to study the cryoprotective mechanism of short-clustered this compound on yeast cells, finding that it can form hydrogen bonds with water molecules around lipid bilayers, promoting membrane fluidity during frozen storage. nih.gov Furthermore, MD simulations are being used to study the mitigating effects of starch derivatives like short-clustered maltodextrins on the cold denaturation of gluten protein. acs.org

Applying these advanced computational techniques can lead to a deeper understanding of this compound's behavior in various processes and formulations, facilitating optimization and the design of new applications.

Development of Standardized Analytical and Production Methodologies for Emerging this compound Variants

As research leads to the development of novel this compound variants with tailored properties and derived from diverse sources, the development of standardized analytical and production methodologies becomes essential. Current characterization often relies heavily on DE value, which may not fully capture the functional characteristics of emerging variants with different molecular weight distributions or branching structures. tandfonline.com

Future research needs to focus on establishing standardized analytical techniques that can accurately characterize the structural complexity, molecular weight distribution, and functional properties of these new maltodextrins. This includes developing improved methods for determining saccharide composition beyond just DE.

Q & A

How should researchers design experiments to evaluate the impact of maltodextrin concentration and processing parameters on encapsulation efficiency?

Basic Research Question
To study encapsulation efficiency, employ a Randomized Group Design (RGD) with factorial patterns. For example, a 3×3 factorial design (this compound concentration: 5%, 10%, 15%; drying temperature: 50°C, 60°C, 70°C) with replications ensures statistical robustness . Measure outcomes like moisture content, solubility, and yield to correlate processing variables with physicochemical properties. Replicate experiments to minimize variability and validate results through ANOVA or regression analysis .

What analytical methods are recommended for quantifying this compound in complex matrices such as herbal extracts?

Basic Research Question
Mid-infrared spectroscopy (MIR) coupled with Partial Least Squares (PLS) regression is effective for rapid quantification. Calibrate using 88+ samples with known this compound concentrations to build a predictive model. Validate accuracy through cross-referencing with gravimetric or chromatographic methods. This approach avoids destructive sampling and suits quality control in pharmaceutical or food applications .

How can researchers resolve contradictions in literature regarding this compound's effects on gut microbiota?

Advanced Research Question
Address contradictions through systematic meta-analyses and stratified in vivo/in vitro models. For instance, while some studies link this compound to E. coli proliferation and Crohn’s disease risk, others highlight resistant this compound’s prebiotic benefits . Control variables like dosage (e.g., 5–15% dietary inclusion in rat models) and host physiology (e.g., cecectomized vs. normal rats) to isolate mechanisms. Use 16S rRNA sequencing to quantify microbial shifts and correlate with inflammatory markers .

What methodological approaches optimize the production of resistant this compound with specific dextrose equivalent (DE) values?

Advanced Research Question
Apply Response Surface Methodology (RSM) to model hydrolysis variables (e.g., time, temperature, enzyme concentration). For example, a central composite rotatable design (11 trials) can predict DE values and viscosity using polynomial equations. Validate via Ostwald viscometry and density measurements (pycnometer method). Pareto diagrams and residual plots help identify significant factors and refine production protocols .

How can the synergistic effects of combining this compound with biopolymers like chitosan or cyclodextrins be evaluated for drug delivery?

Advanced Research Question
Use encapsulation efficiency assays and in vitro release studies. For instance, incorporate ciprofloxacin into polypropylene matrices functionalized with hydroxypropyl-β-cyclodextrin (HPβCD) and this compound. Monitor drug release kinetics in simulated gastric fluid and assess stability via FTIR or DSC. Synergy is quantified by comparing encapsulation efficiency (>85% with HPβCD vs. <70% with this compound alone) .

What are key considerations when selecting this compound as an excipient in pharmaceutical formulations?

Basic Research Question
Evaluate compatibility (e.g., via DSC for thermal stability) and physicochemical properties (hygroscopicity, solubility). For spray-dried formulations, optimize inlet temperature (50–80°C) and this compound concentration (10–20%) to balance moisture content (<5%) and particle size (10–50 µm). Conduct accelerated stability trials (40°C/75% RH) to predict shelf life .

What challenges arise in scaling up organic this compound production while maintaining sustainability?

Advanced Research Question
Key challenges include sourcing organic starch (costs 2–3× conventional starch) and reducing energy-intensive drying processes. Solutions include using agricultural waste (e.g., cassava peels) as starch sources and adopting foam-mat drying (40% energy reduction vs. spray drying). Lifecycle assessments (LCAs) can quantify carbon footprints, while blockchain traceability ensures organic certification compliance .

How can the impact of resistant this compound on mineral absorption be assessed using animal models?

Advanced Research Question
Conduct balance studies in rats over 4–6 weeks. Feed diets with 5–10% resistant this compound and measure fecal/urinary excretion of Ca, Mg, Fe, and Zn. Compare cecectomized vs. intact rats to isolate cecal fermentation’s role. Use ICP-MS for mineral quantification and correlate with short-chain fatty acid (SCFA) levels via GC-MS. Significant increases in Mg absorption (15–20%) are typical with resistant this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.